molecular formula C22H17N3O2 B15582110 VUF8504

VUF8504

Katalognummer: B15582110
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: VLGYXUZBVKQWQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

adenosine A3 receptor ligand;  structure in first source;  name in first source does not agree with structure given

Eigenschaften

Molekularformel

C22H17N3O2

Molekulargewicht

355.4 g/mol

IUPAC-Name

4-methoxy-N-(3-pyridin-2-ylisoquinolin-1-yl)benzamide

InChI

InChI=1S/C22H17N3O2/c1-27-17-11-9-15(10-12-17)22(26)25-21-18-7-3-2-6-16(18)14-20(24-21)19-8-4-5-13-23-19/h2-14H,1H3,(H,24,25,26)

InChI-Schlüssel

VLGYXUZBVKQWQO-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

VUF8504: An In-depth Technical Guide to its Mechanism of Action on the A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of VUF8504, a notable allosteric modulator of the A3 adenosine (B11128) receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions including inflammatory diseases, cancer, and chronic pain.[1] this compound, belonging to the 1H-imidazo[4,5-c]quinolin-4-amine class of molecules, functions as a positive allosteric modulator (PAM), offering a sophisticated mechanism for fine-tuning A3AR activity.[2] This document details the molecular interactions, signaling pathways, and experimental characterization of this compound and its analogs, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.

Introduction to this compound and the A3 Adenosine Receptor

The A3 adenosine receptor is a member of the P1 family of purinergic receptors and is primarily coupled to Gi proteins.[1][3] Activation of the A3AR by its endogenous ligand, adenosine, initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The A3AR is expressed in various tissues and cell types, with particularly high levels in inflammatory cells such as neutrophils, eosinophils, basophils, and mast cells.[1] This expression profile underscores its role in modulating immune responses and inflammation.

Allosteric modulators like this compound represent a class of ligands that bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist binds.[1][2] Positive allosteric modulators (PAMs) enhance the affinity and/or efficacy of the orthosteric agonist.[1][2] This modulatory action provides a more nuanced and potentially safer therapeutic approach compared to direct agonists, as PAMs only exert their effects in the presence of the endogenous ligand, which is often released in a site- and event-specific manner, such as during inflammation or ischemia.

Molecular Mechanism of Action

This compound functions as a positive allosteric modulator of the A3AR. Its mechanism of action involves binding to an allosteric site, which is believed to be located at a hydrophobic region on the cytosolic interface of the receptor.[2] This binding induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous agonist, adenosine.

While primarily a PAM, some compounds in this class have been shown to act as competitive antagonists at higher concentrations.[2] This dual activity allows for the fine-tuning of receptor function. The allosteric modulation by this compound and its analogs can manifest as an increase in the potency (a leftward shift in the concentration-response curve) and/or an increase in the maximal efficacy (Emax) of the orthosteric agonist.[2]

Interestingly, the effects of these allosteric modulators can be species-dependent. For instance, related compounds have been shown to substantially enhance agonist efficacy at human, dog, and rabbit A3ARs, while exhibiting only weak activity at the mouse A3AR.[4]

Quantitative Pharmacological Data

The pharmacological effects of this compound and related allosteric modulators have been quantified in various in vitro assays. The following tables summarize key quantitative data for representative compounds of the 1H-imidazo[4,5-c]quinolin-4-amine and related classes.

Table 1: Binding Affinities of this compound and Related Compounds at Adenosine Receptors

CompoundReceptorKi (nM)Assay TypeSource
This compoundHuman A30.017Radioligand Binding[5]
This compoundHuman A114Radioligand Binding[5]
MRS5449Human A36.4Radioligand Binding ([125I]I-AB-MECA)[6]
MRS5449Human A187Radioligand Binding[6]
MRS5449Human A2A73Radioligand Binding[6]

Table 2: Functional Potency and Efficacy of A3AR Allosteric Modulators

Compound (Concentration)AgonistAssayEffect on Agonist PotencyEffect on Agonist Efficacy (Emax)Source
2-Cyclononyl-N-(3,4-dichlorophenyl) derivative (1 µM)NECA[35S]GTPγS Binding2-fold increase242%[2]
2-(Heptan-4-yl)-N-(3,4-dichlorophenyl) derivative (1 µM)NECA[35S]GTPγS BindingNot specified216%[2]
2-(hept-4-en-1-yl)-N-(3,4-dichlorophenyl) derivative (1 µM)NECA[35S]GTPγS BindingNot specified241%[2]
2-(heptan-4-yl)-N-(4-iodophenyl) derivative (1 µM)NECA[35S]GTPγS BindingNot specified223%[2]
LUF6000AdenosineNot specifiedIncreased affinity45% increase[7]
LUF6000 & LUF6096Cl-IB-MECA & Adenosine[35S]GTPγS BindingSlight reduction (human, dog)>2-fold increase (human, dog, rabbit)[4]
MRS5449Cl-IB-MECAcAMP AccumulationKB = 4.8 nMAntagonist[6]

Signaling Pathways Modulated by this compound

As a PAM of the Gi-coupled A3AR, this compound potentiates the canonical signaling pathways initiated by agonist binding. The primary pathways are detailed below and visualized in the accompanying diagrams.

Gi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the A3AR involves coupling to inhibitory G proteins (Gαi/o). Upon agonist binding, which is enhanced by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3] This is a key mechanism underlying many of the anti-inflammatory effects of A3AR activation.

Diagram 1: this compound enhances agonist-mediated inhibition of adenylyl cyclase.
Gq-Mediated Phospholipase C Activation

In some cellular contexts, the A3AR can also couple to Gq proteins.[3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Downstream Signaling: MAPK and NF-κB Pathways

Activation of the A3AR can modulate the activity of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases (ERK1/2).[3] Furthermore, A3AR signaling has been shown to downregulate the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression.[7][8] This is achieved through the modulation of upstream signaling proteins like PI3K, IKK, and IκB.[7] As a PAM, this compound would be expected to potentiate these downstream effects in the presence of adenosine.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Binding Assay b_start Incubate Membranes + Radioligand + Test Compound b_filter Filter to Separate Bound/Free Ligand b_start->b_filter b_wash Wash Filters b_filter->b_wash b_count Scintillation Counting b_wash->b_count b_analyze Calculate Ki b_count->b_analyze f_start Incubate Membranes + Agonist + Test Compound f_add Add [35S]GTPγS f_start->f_add f_filter Filter to Separate Bound/Free GTPγS f_add->f_filter f_count Scintillation Counting f_filter->f_count f_analyze Calculate EC50 & Emax f_count->f_analyze

References

Allosteric Modulation of the Adenosine A3 Receptor by VUF8404: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the allosteric modulation of the human Adenosine (B11128) A3 Receptor (A3R) by the synthetic organic compound VUF8504. This compound, a derivative of 3-(2-pyridinyl)isoquinoline, has been identified as a selective positive allosteric modulator (PAM) of the A3R. This guide provides a comprehensive overview of its mechanism of action, the signaling pathways involved, relevant experimental protocols, and available data on its modulatory effects.

Core Concepts of this compound Allosteric Modulation

This compound exerts its effects not by directly activating the A3R at the orthosteric site where the endogenous agonist adenosine binds, but by binding to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that, in turn, enhances the binding and/or efficacy of orthosteric agonists. A key characteristic of this compound and related compounds is their selective enhancement of agonist binding without affecting the binding of antagonists.[1] This property makes them valuable tools for studying A3R function and potential therapeutic agents with a more nuanced mode of action than direct agonists.

Signaling Pathways of the Adenosine A3 Receptor

The A3R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the A3R by an agonist, and the potentiation of this activation by a PAM like this compound, initiates a cascade of intracellular signaling events.

A3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3R Adenosine A3 Receptor (A3R) G_protein Gi/o Protein A3R->G_protein Activates This compound This compound (PAM) This compound->A3R Binds to allosteric site Agonist Adenosine (Agonist) Agonist->A3R Binds to orthosteric site AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (α subunit) PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunits) cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Modulates Ca2 Ca²⁺ IP3->Ca2 Increases intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Activates PKC->Cellular_Response Modulates MAPK->Cellular_Response Modulates Radioligand_Dissociation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_dissociation Dissociation cluster_analysis Analysis A1 Prepare cell membranes expressing human A3R B1 Incubate A3R membranes with agonist radioligand to reach equilibrium A1->B1 A2 Prepare agonist radioligand (e.g., [¹²⁵I]I-AB-MECA) A2->B1 A3 Prepare this compound solutions at various concentrations C2 Simultaneously add this compound (or vehicle control) A3->C2 C1 Initiate dissociation by adding a saturating concentration of unlabeled agonist B1->C1 D1 At various time points, separate bound from free radioligand via filtration C1->D1 C2->D1 D2 Quantify bound radioactivity using a gamma counter D1->D2 D3 Plot specific binding vs. time and fit to a one-phase exponential decay model D2->D3 D4 Compare dissociation rate constants (k_off) in the presence and absence of this compound D3->D4 SAR_Logical_Relationship Scaffold 3-(2-Pyridinyl)isoquinoline Scaffold Carbonyl Presence of a Carbonyl Group Scaffold->Carbonyl Imino Replacement with an Imino Group Scaffold->Imino Allosteric_Activity Allosteric Modulatory Activity Carbonyl->Allosteric_Activity Essential for Loss_of_Activity Loss of Allosteric Activity Imino->Loss_of_Activity Leads to Methyl_Group Addition of a 7-Methyl Group Allosteric_Activity->Methyl_Group Can be modified by Competitive_Affinity Decreased Competitive Binding Affinity Methyl_Group->Competitive_Affinity Results in Maintained_Allosterism Maintained Allosteric Enhancing Activity Methyl_Group->Maintained_Allosterism While

References

The Structure-Activity Relationship of VUF8504: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 9, 2025 – An in-depth review of publicly available scientific literature reveals a significant gap in the detailed structure-activity relationship (SAR) data for VUF8504, a known histamine (B1213489) H3 receptor antagonist. Despite its classification as a piperidine-containing H3 antagonist, specific studies detailing the synthesis and biological evaluation of a series of this compound analogs are not readily accessible. This lack of granular data prevents a comprehensive analysis of how structural modifications to the this compound scaffold directly influence its binding affinity and functional activity at the histamine H3 receptor.

While the broader class of histamine H3 receptor antagonists has been extensively studied, information directly pertaining to this compound remains limited. General pharmacophore models for H3 antagonists often highlight the importance of a basic amine, a central aromatic or heteroaromatic core, and a flexible linker. This compound, with its piperidine (B6355638) moiety, fits within this general framework. The piperidine ring is a common feature in many H3 receptor ligands and is understood to be a critical structural element for activity at this receptor.[1][2][3][4] However, without specific data on this compound analogs, it is not possible to delineate the precise contributions of different substituents or modifications on the piperidine ring or other parts of the molecule to its overall pharmacological profile.

General Principles of Histamine H3 Receptor Antagonist SAR

The structure-activity relationships of histamine H3 receptor antagonists are generally well-defined and can be summarized by a common pharmacophore model. This model typically includes:

  • A Basic Amine Center: This is crucial for interaction with key acidic residues, such as aspartate, in the transmembrane domains of the H3 receptor. In this compound, the nitrogen within the piperidine ring serves this function.

  • A Central Scaffold: This is often an aromatic or heteroaromatic ring system that provides a rigid core for the molecule.

  • A Linker Region: This connects the basic amine to another part of the molecule, often another cyclic system. The length and flexibility of this linker are critical for optimal receptor binding.

  • A Second Lipophilic Region: This region often interacts with hydrophobic pockets within the receptor.

Modifications to any of these regions can significantly impact the affinity and efficacy of the compound. For instance, the nature and position of substituents on the central scaffold and the basic amine-containing ring can modulate potency and selectivity.

Experimental Approaches for Determining SAR

The determination of the structure-activity relationship for a compound like this compound would typically involve a series of well-established experimental protocols.

These assays are fundamental to understanding the affinity of a ligand for the receptor. A common method is the radioligand binding assay.

Experimental Workflow for Radioligand Binding Assay

G prep Preparation of cell membranes expressing H3 receptors radioligand Incubation of membranes with a radiolabeled H3 antagonist (e.g., [3H]Nα-methylhistamine) prep->radioligand competitor Addition of varying concentrations of the test compound (this compound analog) radioligand->competitor incubation Incubation to allow binding to reach equilibrium competitor->incubation separation Separation of bound from free radioligand (e.g., filtration) incubation->separation quantification Quantification of bound radioactivity separation->quantification analysis Data analysis to determine Ki values quantification->analysis

A typical workflow for a radioligand binding assay.

In this assay, cell membranes expressing the histamine H3 receptor are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. The test compounds (in this case, analogs of this compound) are then added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated. A lower Ki value indicates a higher binding affinity.[5][6][7]

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. Since the H3 receptor is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, common functional assays measure changes in downstream signaling pathways, such as cyclic AMP (cAMP) levels or GTPγS binding.

Experimental Workflow for a cAMP Functional Assay

G cells Culture of cells expressing H3 receptors agonist Stimulation of cells with an H3 receptor agonist (e.g., histamine) cells->agonist antagonist Co-incubation with varying concentrations of the test compound agonist->antagonist lysis Cell lysis to release intracellular contents antagonist->lysis cAMP_measurement Measurement of cAMP levels (e.g., using ELISA or HTRF) lysis->cAMP_measurement analysis Data analysis to determine IC50 or pA2 values cAMP_measurement->analysis

A general workflow for a cAMP-based functional assay.

In a typical cAMP assay, cells expressing the H3 receptor are stimulated with an agonist to inhibit adenylyl cyclase and decrease intracellular cAMP levels. The test compound is then added to assess its ability to block the effect of the agonist. The concentration of the test compound that inhibits 50% of the agonist's effect (IC50) is determined.[8][9]

Conclusion

While the general principles of histamine H3 receptor antagonist design provide a framework for understanding the potential structure-activity relationship of this compound, a detailed and specific SAR analysis is not possible based on the currently available public data. The scientific community would benefit from studies that systematically explore the synthesis and biological evaluation of this compound analogs to elucidate the specific structural features that govern its pharmacological activity. Such studies would be invaluable for the rational design of novel and more potent H3 receptor antagonists for therapeutic applications.

References

General Context: Histamine H4 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "VUF8504" has yielded no specific publicly available data corresponding to a compound with this identifier. The scientific literature and other accessible resources do not contain information on its discovery, synthesis, or initial characterization.

It is possible that this compound is an internal designation for a compound that has not yet been publicly disclosed, or that the identifier is incorrect. The search results did, however, provide information on other related compounds, particularly those targeting the histamine (B1213489) H4 receptor, which may be of interest to researchers in the field.

Research into histamine H4 receptor (H4R) antagonists is an active area of drug discovery, primarily focusing on inflammatory and immune-related disorders. The H4R is expressed on various immune cells, including mast cells, eosinophils, T cells, and dendritic cells, and is involved in their activation, migration, and cytokine production.[1] Consequently, H4R antagonists are being investigated for their therapeutic potential in conditions such as pruritus (itching), allergic diseases, and autoimmune disorders.[1][2][3]

Related Compounds and Their Characterization

While no data was found for this compound, the search did identify information on other histamine receptor ligands, which can serve as examples of the types of data and experimental protocols typically reported in this field. For instance, VUF8430 is a histamine H4 receptor agonist that has been characterized through radioligand binding and functional assays in mammalian cell lines expressing the H4 receptor.[4] Its activity was also evaluated ex vivo in monocyte-derived dendritic cells and in vivo for gastric acid secretion.[4]

Typical Experimental Protocols in Histamine Receptor Ligand Characterization

The initial characterization of a novel compound like a potential H4R antagonist would generally involve a series of in vitro and in vivo experiments to determine its pharmacological profile.

In Vitro Assays
  • Receptor Binding Assays: These experiments are crucial to determine the affinity of the compound for its target receptor. This is typically done using radioligand binding assays with cell membranes expressing the receptor of interest. Quantitative data from these assays include the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

  • Functional Assays: These assays measure the functional consequence of the compound binding to the receptor. For an antagonist, this would involve measuring its ability to block the response induced by a known agonist. Common functional assays for G protein-coupled receptors like the H4R include calcium mobilization assays, cAMP assays, and reporter gene assays. The potency of an antagonist is typically reported as its IC50 value.

  • Selectivity Profiling: To assess the specificity of the compound, it is tested against a panel of other receptors, ion channels, and enzymes. This helps to identify potential off-target effects.

Ex Vivo and In Vivo Models
  • Cell-Based Assays with Primary Cells: The activity of the compound is often tested on primary immune cells that endogenously express the H4 receptor, such as mast cells or eosinophils. These experiments can assess the compound's ability to inhibit cellular responses like chemotaxis or cytokine release.

  • Animal Models of Disease: To evaluate the therapeutic potential of the compound, it is tested in animal models of relevant diseases. For an H4R antagonist, this could include models of pruritus, asthma, or rheumatoid arthritis.[2][3] The efficacy of the compound in these models provides a rationale for further development.

Signaling Pathways

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the H4R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the MAPK/ERK signaling pathway. An antagonist would block these downstream signaling events.

Below is a generalized diagram representing the signaling pathway associated with the histamine H4 receptor, which an antagonist like the hypothetical this compound would inhibit.

H4R_Signaling H4R Histamine H4 Receptor G_protein Gαi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H4R Activates Antagonist This compound (Antagonist) Antagonist->H4R Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Chemotaxis, Cytokine Release) cAMP->Downstream

Caption: Generalized signaling pathway of the histamine H4 receptor and the inhibitory action of an antagonist.

Conclusion

While specific information on this compound is not available, the established methodologies for characterizing histamine H4 receptor antagonists provide a clear framework for how such a compound would be evaluated. This includes a comprehensive assessment of its binding affinity, functional potency, selectivity, and efficacy in relevant biological systems. The ultimate goal of this characterization is to determine the compound's potential as a therapeutic agent for inflammatory and immune-mediated diseases. Researchers interested in this area should refer to publications on known H4R ligands for detailed experimental protocols and data interpretation.

References

Adenosine A3 Receptor: Physiological Functions and the Pharmacological Profile of VUF8504

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological functions of the adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor that has emerged as a significant therapeutic target for a range of pathologies. The guide also details the pharmacological properties of VUF8504, a selective antagonist for this receptor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key biological processes.

Physiological Functions of the Adenosine A3 Receptor (A3AR)

The adenosine A3 receptor is the last of the four adenosine receptor subtypes (A1, A2A, A2B, and A3) to be identified. It is a Gi/o protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] However, it can also couple to other signaling pathways, leading to a diverse range of cellular responses. The expression of A3AR is generally low in most tissues under normal physiological conditions but is significantly upregulated in pathological states such as inflammation and cancer, making it an attractive target for therapeutic intervention.

Role in Cancer

A compelling body of evidence highlights the dual role of A3AR in cancer. The receptor is often overexpressed in various tumor types, including colon, breast, melanoma, and hepatocellular carcinoma, compared to adjacent normal tissues.[3] This differential expression presents a therapeutic window for A3AR-targeted therapies.

Activation of A3AR can induce both anti-tumor and pro-tumorigenic effects, depending on the specific cancer type and the concentration of the activating ligand.

  • Anti-tumor Effects: In many cancer cell lines, A3AR agonists have been shown to inhibit cell growth and induce apoptosis. This is often mediated through the downregulation of key signaling pathways implicated in cell proliferation and survival, such as the NF-κB and Wnt signaling pathways.

  • Pro-tumorigenic Effects: Conversely, in some contexts, A3AR activation has been linked to the promotion of tumor growth and metastasis.

This paradoxical role underscores the importance of carefully characterizing the effects of A3AR modulators in specific cancer models.

Role in Inflammation

The A3AR plays a crucial role in modulating inflammatory responses. Its expression is elevated in inflammatory cells, and its activation can lead to both pro- and anti-inflammatory effects. This duality depends on the cell type, the inflammatory stimulus, and the duration of receptor activation.

  • Anti-inflammatory Effects: A3AR agonists have demonstrated potent anti-inflammatory properties in various preclinical models of inflammatory diseases, including arthritis, colitis, and lung inflammation. These effects are often attributed to the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.

  • Pro-inflammatory Effects: In certain settings, A3AR activation can contribute to the inflammatory cascade, for instance, by promoting the degranulation of mast cells.

The context-dependent nature of A3AR signaling in inflammation highlights the need for a nuanced approach to targeting this receptor for inflammatory disorders.

Role in the Cardiovascular System

In the cardiovascular system, the A3AR is recognized for its significant cardioprotective effects, particularly in the context of ischemia-reperfusion injury. Activation of A3AR before or during an ischemic event has been shown to reduce infarct size and improve cardiac function. The mechanisms underlying this protection are multifaceted and involve the activation of pro-survival signaling pathways and the inhibition of apoptotic processes.

Role in the Central Nervous System

The role of the A3AR in the central nervous system (CNS) is complex and not yet fully elucidated. While its expression levels in the brain are generally lower than other adenosine receptor subtypes, it is implicated in various neurological processes. A3AR modulation has been shown to have both neuroprotective and potentially detrimental effects depending on the specific context. For instance, A3AR antagonists have been suggested as potential therapeutic agents for acute brain ischemia.[4]

This compound: A Selective Adenosine A3 Receptor Antagonist

This compound is a potent and selective antagonist of the human adenosine A3 receptor.[5] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR.

Quantitative Data

The following table summarizes the available quantitative data for this compound and other key A3AR ligands.

CompoundActionReceptor SubtypeSpeciesAffinity (Ki)Potency (EC50/IC50)Reference
This compound AntagonistA3Human17.0 nM-[5]
IB-MECAAgonistA3Rat-0.95 nM (EC50)[6]
Cl-IB-MECAAgonistA3Rat0.33 nM-[7]
MRS 1523AntagonistA3Rat-784 nM (IC50)[6]
AdenosineAgonistA3Human~1 µM-[1]
[125I]AB-MECAAgonistA3Rat1.48 nM (Kd)-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the adenosine A3 receptor and the pharmacological properties of ligands like this compound.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the A3AR by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human A3AR (e.g., from HEK293 or CHO cells)

  • Radioligand: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)[8]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound (e.g., this compound) at various concentrations

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare cell membranes expressing the A3AR.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various dilutions.

    • 50 µL of [125I]AB-MECA at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare A3AR-expressing cell membranes add_reagents Add reagents to 96-well plate prep_membranes->add_reagents prep_reagents Prepare reagents: Radioligand, Buffers, Test Compound prep_reagents->add_reagents incubation Incubate to reach equilibrium add_reagents->incubation filtration Rapid filtration to separate bound/free ligand incubation->filtration washing Wash filters filtration->washing counting Measure radioactivity washing->counting calc_specific Calculate specific binding counting->calc_specific determine_ic50 Determine IC50 calc_specific->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP) following A3AR activation. Since A3AR is typically coupled to Gi, agonists will decrease cAMP levels, while antagonists will block this decrease.

Materials:

  • Cells stably expressing the human A3AR (e.g., CHO or HEK293 cells)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • A3AR agonist (e.g., IB-MECA)

  • Test compound (e.g., this compound)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture reagents

Procedure:

  • Seed the A3AR-expressing cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with the test compound (antagonist) at various concentrations for a specified time.

  • Stimulate the cells with an A3AR agonist (e.g., IB-MECA) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the A3AR agonist more readily measurable.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For agonist testing, stimulate the cells with the test compound in the presence of forskolin and measure the decrease in cAMP.

  • For antagonist testing, determine the ability of the test compound to reverse the agonist-induced decrease in cAMP.

  • Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seed_cells Seed A3AR-expressing cells grow_cells Grow to confluency seed_cells->grow_cells pre_incubate Pre-incubate with Antagonist (this compound) grow_cells->pre_incubate stimulate Stimulate with Agonist + Forskolin pre_incubate->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_camp Measure cAMP levels lyse_cells->measure_camp analyze_data Analyze dose-response and calculate IC50 measure_camp->analyze_data G A3AR Adenosine A3 Receptor Gi Gi/o Protein A3AR->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Transcription Gene Transcription (e.g., NF-κB, AP-1) PKA->Transcription PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (Proliferation, Apoptosis, Inflammation) Ca2->CellularResponse MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK MAPK->Transcription Transcription->CellularResponse

References

VUF8504: A Technical Guide to its Binding Affinity and Kinetics at the Human Adenosine A3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of VUF8504, a potent and selective antagonist for the human adenosine (B11128) A3 receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and ischemia.[1] A thorough understanding of the binding affinity and kinetics of selective ligands like this compound is crucial for advancing research and development in this area.

Core Data: Binding Affinity of this compound

This compound exhibits a high affinity and selectivity for the human adenosine A3 receptor. The equilibrium dissociation constant (Ki) for this compound has been determined through radioligand binding assays.

CompoundReceptor SubtypeSpeciesBinding Affinity (Ki)
This compoundAdenosine A3Human0.017 nM
This compoundAdenosine A1Human14 nM

Table 1: Binding Affinity of this compound for Human Adenosine Receptors. This table summarizes the reported Ki values of this compound, highlighting its potent and selective binding to the A3 receptor subtype.

Experimental Protocols: Determination of Binding Affinity

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Radioligand Binding Assay Protocol (Representative)

This protocol is a generalized representation of the methodology used to determine the binding affinity of a competitive ligand like this compound for the adenosine A3 receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human adenosine A3 receptor (e.g., CHO or HEK293 cells).

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[2]

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand for the A3 receptor (e.g., [¹²⁵I]AB-MECA), and varying concentrations of the unlabeled competitor, this compound.[3][4]

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.[2]

4. Data Analysis:

  • The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of this compound.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cells A3R-expressing cells homogenize Homogenization cells->homogenize centrifuge Centrifugation homogenize->centrifuge membranes Isolated Membranes centrifuge->membranes incubate Incubate: - Membranes - Radioligand - this compound membranes->incubate filter Filtration incubate->filter count Scintillation Counting filter->count ic50 Determine IC50 count->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Calculate Ki cheng_prusoff->ki

Experimental workflow for determining this compound binding affinity.

Binding Kinetics of this compound

The association rate constant (kon) and the dissociation rate constant (koff) provide a more detailed understanding of the ligand-receptor interaction than the equilibrium constant (Ki) alone.

Methods for Determining Binding Kinetics

1. Kinetic Radioligand Binding Assays:

  • Association Assays: To determine the on-rate (kon), membranes are incubated with a radioligand for varying amounts of time. The amount of specific binding is measured at each time point to generate an association curve. The observed association rate (kobs) is determined, and from this, the kon can be calculated.[5]

  • Dissociation Assays: To determine the off-rate (koff), a saturating concentration of a non-radiolabeled ligand is added to pre-incubated membranes and radioligand to prevent re-binding of the radioligand. The amount of specific binding remaining is measured over time to generate a dissociation curve, from which the koff is calculated.[2]

2. Advanced Techniques:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET): These methods use energy transfer between a fluorescently labeled ligand and a receptor tagged with a fluorescent or bioluminescent protein to monitor ligand binding in real-time.[6] These techniques are particularly useful for measuring the kinetics of ligand binding in a more physiological, homogeneous format.[6]

G cluster_kon Association Rate (kon) Determination cluster_koff Dissociation Rate (koff) Determination cluster_advanced Advanced Methods kon_assay Association Assay: Measure binding over time ki_calc Calculate Ki (Ki = koff / kon) kon_assay->ki_calc koff_assay Dissociation Assay: Measure dissociation over time koff_assay->ki_calc advanced TR-FRET / BRET: Real-time kinetic measurement advanced->ki_calc

Methods for determining binding kinetics of GPCR ligands.

Adenosine A3 Receptor Signaling Pathway

The adenosine A3 receptor is primarily coupled to the Gi/o family of G proteins.[7] As an antagonist, this compound is expected to block the downstream signaling cascade initiated by the binding of an agonist (like adenosine) to the A3 receptor.

Upon agonist activation, the A3 receptor promotes the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunits can also modulate the activity of other effector proteins.

By binding to the A3 receptor without activating it, this compound prevents this signaling cascade from occurring in the presence of an agonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) a3r Adenosine A3 Receptor This compound->a3r Blocks agonist Agonist (e.g., Adenosine) agonist->a3r Activates gi Gi/o Protein a3r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP camp cAMP atp->camp Converts pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates

This compound antagonism of the Adenosine A3 receptor signaling pathway.

This technical guide provides a foundational understanding of the binding characteristics of this compound. The high affinity and selectivity of this compound for the human adenosine A3 receptor make it a valuable tool for researchers investigating the physiological and pathophysiological roles of this important GPCR. Further studies to elucidate its precise binding kinetics and downstream functional effects will continue to be of significant interest to the scientific and drug development communities.

References

VUF8504: An In-Depth Profile of a High-Affinity Adenosine A3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of VUF8504, a potent antagonist of the human adenosine (B11128) A3 receptor. The information presented herein is intended to support research and drug development efforts targeting adenosine receptors.

Core Compound Profile

This compound is recognized as a highly potent and selective antagonist for the human adenosine A3 receptor (A3R).[1] Its high affinity for this receptor subtype makes it a valuable tool for investigating the physiological and pathological roles of the A3R.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized through radioligand binding assays. These assays measure the affinity of the compound for a specific receptor by determining its ability to displace a known radiolabeled ligand. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

The available binding affinity data for this compound at human adenosine receptors is summarized in the table below.

Receptor SubtypeBinding Affinity (Ki)
Human Adenosine A3 Receptor 0.017 nM [1]
Human Adenosine A1 Receptor 14 nM [1]
Human Adenosine A2A ReceptorData Not Available
Human Adenosine A2B ReceptorData Not Available

Table 1: Binding Affinity of this compound at Human Adenosine Receptors.

The data clearly demonstrates the high affinity of this compound for the human A3 receptor. The approximately 824-fold higher affinity for the A3 receptor compared to the A1 receptor underscores its selectivity. However, a complete selectivity profile requires affinity data for the A2A and A2B receptors, which is not currently available in the public domain.

Experimental Protocols

The determination of the binding affinity of this compound is achieved through established experimental protocols, primarily radioligand binding assays and functional assays such as cAMP accumulation assays.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for characterizing the interaction of a ligand with a receptor.

Objective: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

General Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype are prepared from cultured cells (e.g., CHO or HEK293 cells) that have been transfected with the gene for the receptor.

  • Incubation: A constant concentration of a high-affinity radiolabeled ligand specific for the receptor subtype is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay.
Functional Assays: cAMP Accumulation

Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist and for quantifying its potency. For adenosine receptors, which are G protein-coupled receptors (GPCRs), measuring the downstream signaling molecule cyclic adenosine monophosphate (cAMP) is a common functional assay.

Objective: To determine the functional activity (e.g., IC50 for antagonists) of this compound at each of the four human adenosine receptor subtypes.

General Methodology:

  • Cell Culture: Whole cells expressing a specific adenosine receptor subtype are cultured.

  • Stimulation/Inhibition:

    • For A2A and A2B receptors (which couple to Gs protein and stimulate adenylyl cyclase), cells are treated with an agonist to stimulate cAMP production, in the presence and absence of varying concentrations of this compound.

    • For A1 and A3 receptors (which couple to Gi protein and inhibit adenylyl cyclase), cells are first treated with an agent like forskolin (B1673556) to elevate basal cAMP levels. Then, an agonist is added to inhibit this stimulated cAMP production, again in the presence and absence of varying concentrations of this compound.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the agonist-induced effect on cAMP levels (IC50).

Adenosine Receptor Signaling Pathways

Understanding the signaling pathways of the different adenosine receptor subtypes is essential for interpreting the functional data of ligands like this compound.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gi A1_A3->Gi Activation AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_down ↓ cAMP AC_inhib->cAMP_down A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_up ↑ cAMP AC_stim->cAMP_up

Canonical Signaling Pathways of Adenosine Receptors.

Conclusion

This compound is a highly potent and selective antagonist of the human adenosine A3 receptor, as demonstrated by its nanomolar binding affinity. While the existing data strongly supports its use as a selective A3R tool compound, a complete characterization of its selectivity profile necessitates the determination of its binding affinities at the A2A and A2B receptors. Furthermore, comprehensive functional studies across all four receptor subtypes would provide a more complete understanding of its pharmacological profile. This in-depth guide serves as a foundational resource for researchers utilizing this compound in their investigations of adenosine receptor biology and pharmacology.

References

In Vitro Characterization of VUF8504: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF8504 is a potent and selective antagonist for the human adenosine (B11128) A3 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts targeting the adenosine A3 receptor.

Introduction

The adenosine A3 receptor (A3R) is a member of the P1 family of purinergic G protein-coupled receptors. It is coupled to the Gi protein, and its activation by the endogenous ligand adenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The A3R is expressed in various tissues and is involved in processes such as inflammation, immune response, and cell proliferation. Consequently, selective antagonists of the A3R, such as this compound, are valuable tools for elucidating the receptor's physiological roles and hold therapeutic potential for a range of disorders. This document outlines the key in vitro characteristics of this compound.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound is summarized in the table below. The data highlights its high affinity for the human adenosine A3 receptor.

ParameterReceptorSpeciesValueAssay Type
Binding Affinity (Ki) Adenosine A3Human17.0 nMRadioligand Binding Assay
Binding Affinity (Ki) Adenosine A1Human14 µMRadioligand Binding Assay

Note: The reported Ki value for the adenosine A1 receptor should be interpreted with caution as it is significantly higher than for the A3 receptor, indicating selectivity. Further studies are required to establish a comprehensive selectivity profile against other adenosine receptor subtypes (A2A and A2B).

Experimental Protocols

Radioligand Binding Assay for Adenosine A3 Receptor

This protocol describes the determination of the binding affinity (Ki) of this compound for the human adenosine A3 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human adenosine A3 receptor.

  • Radioligand: [¹²⁵I]AB-MECA (a high-affinity A3R agonist).

  • Non-specific Binding Control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B).

  • Scintillation Counter.

Procedure:

  • Incubation Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

    • 50 µL of cell membrane preparation (typically 5-10 µg of protein).

    • 25 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • 25 µL of [¹²⁵I]AB-MECA at a final concentration close to its Kd (e.g., 0.5 nM).

  • Total and Non-specific Binding:

    • For total binding, replace the this compound solution with assay buffer.

    • For non-specific binding, add 10 µM NECA instead of this compound.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol determines the functional potency (IC50) of this compound by measuring its ability to antagonize the agonist-mediated inhibition of forskolin-stimulated cAMP accumulation in cells expressing the human adenosine A3 receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human adenosine A3 receptor.

  • Agonist: NECA or other suitable A3R agonist.

  • Stimulant: Forskolin (B1673556).

  • Test Compound: this compound.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Lysis Buffer.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation with Antagonist: Wash the cells with serum-free medium and pre-incubate with varying concentrations of this compound for 15-30 minutes in the presence of a PDE inhibitor (e.g., 100 µM IBMX).

  • Agonist Stimulation: Add a fixed concentration of the A3R agonist (e.g., the EC80 concentration of NECA) to all wells except the basal and forskolin-only controls.

  • Forskolin Stimulation: Immediately add forskolin to all wells (e.g., 10 µM final concentration) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Terminate the reaction by aspirating the medium and adding lysis buffer.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated cAMP level (100%).

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualization

Adenosine A3 Receptor Signaling Pathway

The adenosine A3 receptor, upon activation by an agonist, couples to a Gi protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. This compound, as a competitive antagonist, blocks the binding of agonists to the receptor, thereby preventing this signaling cascade.

Adenosine_A3_Signaling cluster_membrane Cell Membrane A3R Adenosine A3 Receptor Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (e.g., Adenosine, NECA) Agonist->A3R Activates This compound This compound (Antagonist) This compound->A3R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: this compound antagonizes the Gi-coupled adenosine A3 receptor signaling pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in the competitive radioligand binding assay to determine the binding affinity of this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes A3R Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [125I]AB-MECA Radioligand->Incubation VUF8504_serial This compound Serial Dilutions VUF8504_serial->Incubation Filtration Separate Bound/Unbound Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Plotting Plot % Inhibition vs [this compound] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining this compound binding affinity via radioligand assay.

Functional cAMP Assay Workflow

This diagram outlines the workflow for assessing the functional antagonism of this compound by measuring its effect on cAMP levels.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection & Analysis Seed_Cells Seed A3R-expressing cells Preincubation Pre-incubate with this compound Seed_Cells->Preincubation Add_Agonist Add A3R Agonist (e.g., NECA) Preincubation->Add_Agonist Add_Forskolin Add Forskolin Add_Agonist->Add_Forskolin Incubate Incubate at 37°C Add_Forskolin->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP Levels Lyse_Cells->Measure_cAMP Analyze_Data Determine IC50 Measure_cAMP->Analyze_Data

Caption: Workflow for this compound functional antagonism characterization using a cAMP assay.

Conclusion

This compound is a high-affinity antagonist of the human adenosine A3 receptor. The data and protocols presented in this technical guide provide a solid foundation for its use as a pharmacological tool in in vitro studies. Further characterization of its selectivity profile and in vivo efficacy is warranted to fully establish its therapeutic potential. The detailed methodologies and visual representations of the underlying molecular and experimental processes are intended to support and guide future research in the field of purinergic signaling.

Methodological & Application

Application Notes and Protocols for VUF8504 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF8504 is a novel compound under investigation for its potential interaction with histamine (B1213489) receptors. This document provides detailed application notes and protocols for characterizing the binding of this compound to the human histamine H3 receptor (H3R) using radioligand binding assays. The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[1][2] As such, the H3 receptor is a significant target for the development of therapeutics for neurological and psychiatric disorders.[2]

Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity and selectivity of a compound for a specific receptor.[3] These assays utilize a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled compound, such as this compound, can be quantified by its ability to compete with the radioligand for the binding site.

This document will outline the necessary protocols for performing competition radioligand binding assays to determine the inhibitory constant (Ki) of this compound for the H3 receptor.

Data Presentation

The binding affinity of this compound and other reference compounds for the human histamine H3 receptor can be determined through competitive radioligand binding assays. The results are typically presented as Ki values, which represent the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

Table 1: Binding Affinities of this compound and Reference Ligands at the Human Histamine H3 Receptor

CompoundRadioligandCell LineKi (nM)Reference
This compound (Hypothetical Data) [3H]N-α-methylhistamineHEK293 cells expressing hH3R15-
Histamine[3H]N-α-methylhistamineHEK293T cells expressing hH3R8[4]
Imetit[3H]N-α-methylhistamineHEK293T cells expressing hH3R0.32[4]
Clobenpropit[3H]N-α-methylhistamineHEK293T cells expressing hH3R10 (Non-specific binding)[4]
Thioperamide[3H]UR-MN259HEK293T cells expressing hH3R-[5]
Pitolisant[3H]UR-MN259HEK293T cells expressing hH3R-[5]

Note: The data for this compound is hypothetical and serves as an example. The reference values are from published studies and may have been determined under slightly different experimental conditions.

Experimental Protocols

Protocol 1: Membrane Preparation from HEK293T Cells Expressing the Human Histamine H3 Receptor

This protocol describes the preparation of cell membranes containing the human H3 receptor, which are essential for the radioligand binding assay.

Materials:

  • HEK293T cells transiently or stably expressing the human H3 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge and centrifuge tubes

  • Sonicator

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Two days after transfection (for transient expression), harvest the HEK293T cells.

  • Collect the cells in ice-cold PBS and centrifuge at 1,932 x g for 10 minutes at 4°C.[4]

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.[4]

  • Disrupt the cells by sonication for 5 seconds on ice.[4]

  • Centrifuge the lysate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2) or a storage buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

Protocol 2: Competition Radioligand Binding Assay for this compound at the Human Histamine H3 Receptor

This protocol details the procedure for a competition binding assay to determine the affinity of this compound for the H3 receptor using a radiolabeled ligand.

Materials:

  • Membrane preparation containing the human H3 receptor (from Protocol 1)

  • Radioligand: [3H]N-α-methylhistamine ([3H]-NAMH) (a commonly used H3 receptor agonist radioligand)[4]

  • This compound (unlabeled)

  • Reference compounds (e.g., histamine, clobenpropit)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding determinator: 10 µM Clobenpropit[4]

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration apparatus

Procedure:

  • Thaw the membrane preparation on ice. Dilute the membranes in Assay Buffer to a final concentration that yields adequate signal-to-noise ratio (typically 20-50 µg of protein per well).

  • Prepare serial dilutions of this compound and reference compounds in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]-NAMH (at a final concentration of ~2 nM), and 50 µL of diluted membranes.[4]

    • Non-specific Binding: 25 µL of 10 µM Clobenpropit, 25 µL of [3H]-NAMH, and 50 µL of diluted membranes.[4]

    • Competition Binding: 25 µL of each concentration of this compound or reference compound, 25 µL of [3H]-NAMH, and 50 µL of diluted membranes.

  • Incubate the plate for 2 hours at 25°C with continuous shaking.[4]

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Ligand Histamine / Agonist (e.g., this compound) Ligand->H3R Binds ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in the competition radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare H3R Membranes Incubation Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, This compound & Buffers Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Plot Plot % Inhibition vs. [this compound] Counting->Data_Plot Curve_Fit Non-linear Regression (IC50) Data_Plot->Curve_Fit Ki_Calc Calculate Ki (Cheng-Prusoff) Curve_Fit->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for VUF8504 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VUF8504 is a potent and selective modulator of the human Adenosine (B11128) A3 receptor (A3R) with a reported affinity of 17.0 nM.[1] It functions as an allosteric enhancer, meaning it binds to a site on the receptor distinct from the agonist binding site and potentiates the binding and/or signaling of an orthosteric agonist.[1] This property makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. These application notes provide detailed protocols for the use of this compound in cell culture, including general cell line maintenance, experimental procedures for assessing its effects, and representative data.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
TargetHuman Adenosine A3 Receptor (A3R)[1]
Mechanism of ActionAllosteric Enhancer[1]
Affinity (Ki)17.0 nM[1]
Chemical Name4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide[1]

Table 2: Example Data from a Cell Viability Assay (MTS Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.7 ± 5.1
197.2 ± 4.8
1095.5 ± 6.2
5093.1 ± 5.9
10090.3 ± 7.3

Table 3: Example Data from a Radioligand Binding Assay

Treatment[³H]Agonist Binding (CPM)Fold Increase over Agonist Alone
Vehicle50 ± 15-
Agonist (1 nM)500 ± 451.0
This compound (100 nM)65 ± 20-
Agonist (1 nM) + this compound (100 nM)1250 ± 982.5

Table 4: Example Data from a Functional Assay (cAMP Assay)

TreatmentcAMP Level (pmol/well)% Inhibition of Forskolin (B1673556) Response
Vehicle10.5 ± 1.2-
Forskolin (10 µM)100 ± 8.70
Agonist (10 nM) + Forskolin55.2 ± 6.344.8
This compound (1 µM) + Forskolin98.5 ± 9.11.5
Agonist (10 nM) + this compound (1 µM) + Forskolin25.8 ± 3.974.2

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the general maintenance of a cell line endogenously or recombinantly expressing the human Adenosine A3 Receptor (e.g., HEK293-A3R).

Materials:

  • HEK293-A3R cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).

This compound Stock Solution Preparation and Treatment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete growth medium or assay buffer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Vortex until fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced toxicity.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxicity of this compound.

Materials:

  • HEK293-A3R cells

  • 96-well plates

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed HEK293-A3R cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Radioligand Binding Assay

This assay demonstrates the allosteric enhancing effect of this compound on agonist binding.

Materials:

  • HEK293-A3R cell membranes

  • Radiolabeled A3R agonist (e.g., [³H]NECA)

  • This compound

  • Unlabeled A3R agonist (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-A3R cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of radiolabeled agonist, 25 µL of this compound or vehicle, and 100 µL of cell membrane suspension.

  • For determining non-specific binding, add a high concentration of unlabeled agonist.

  • Incubate for 1-2 hours at room temperature.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analyze the data to determine the effect of this compound on agonist binding.

Functional Assay (cAMP Assay)

This assay measures the effect of this compound on agonist-induced inhibition of adenylyl cyclase.

Materials:

  • HEK293-A3R cells

  • 96-well plates

  • This compound

  • A3R agonist (e.g., NECA)

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Plate reader

Procedure:

  • Seed HEK293-A3R cells in a 96-well plate and grow to confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with this compound or vehicle for 15-30 minutes.

  • Add the A3R agonist in the presence of forskolin (to stimulate cAMP production).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.

  • Determine the effect of this compound on the agonist-induced inhibition of forskolin-stimulated cAMP production.

Mandatory Visualization

G cluster_membrane Cell Membrane A3R A3R G_protein Gi/o A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Agonist Agonist Agonist->A3R This compound This compound (Allosteric Enhancer) This compound->A3R ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Adenosine A3 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Culture A3R-expressing cells seed Seed cells into 96-well plate culture->seed prepare_vuf Prepare this compound solutions treat Treat cells with this compound prepare_vuf->treat incubate Incubate for specified time treat->incubate assay Perform functional assay (e.g., cAMP measurement) incubate->assay measure Measure assay signal assay->measure analyze Analyze and plot data measure->analyze interpret Interpret results analyze->interpret

Caption: Experimental Workflow for this compound.

G This compound This compound A3R A3 Receptor This compound->A3R Binds to allosteric site Binding Increased Agonist Binding Affinity/Efficacy A3R->Binding Conformational change Agonist Agonist Agonist->A3R Binds to orthosteric site Signal Enhanced Downstream Signaling Binding->Signal

Caption: this compound Allosteric Enhancement.

References

VUF8504: Application Notes for Functional Assays in Adenosine A3 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF8504 is a potent and selective antagonist for the human adenosine (B11128) A3 receptor (A3R), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Its high affinity and selectivity make it a valuable pharmacological tool for investigating the role of the A3R in these processes. This document provides detailed application notes and protocols for the use of this compound in functional assays to characterize its interaction with the A3R and to study A3R-mediated signaling.

Data Presentation

The following table summarizes the binding affinity of this compound for human adenosine receptors. This data is crucial for designing experiments and interpreting results, as it demonstrates the compound's selectivity for the A3R over the A1R.

CompoundReceptorAffinity (Ki)
This compoundHuman Adenosine A30.017 nM[1][2]
This compoundHuman Adenosine A114 nM[1][2]

Signaling Pathway

The adenosine A3 receptor primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways. The following diagram illustrates the canonical A3R signaling pathway.

Adenosine_A3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist A3R Adenosine A3 Receptor (A3R) Agonist->A3R Binds to G_protein Gi/o Protein (α, βγ) A3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Converts ATP ATP cAMP->MAPK_Pathway Modulates Cellular_Response Cellular Response (e.g., Inhibition of Inflammation) MAPK_Pathway->Cellular_Response Leads to

Caption: Adenosine A3 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for common functional assays used to characterize the interaction of this compound with the adenosine A3 receptor.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the A3R.

Experimental Workflow:

Radioligand_Binding_Assay_Workflow prep Prepare cell membranes expressing A3R incubation Incubate membranes with a fixed concentration of radiolabeled A3R ligand (e.g., [125I]I-AB-MECA) and varying concentrations of this compound prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation counting Quantify bound radioactivity using a gamma counter separation->counting analysis Analyze data to determine the IC50 and calculate the Ki value counting->analysis

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human adenosine A3 receptor.

  • Incubation: In a 96-well plate, incubate 10-20 µg of cell membrane protein with a fixed concentration of a suitable A3R radioligand (e.g., [³H]-NECA or a selective antagonist radioligand) and a range of concentrations of this compound. The incubation should be performed in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3R and can be used to determine the antagonist properties of this compound.

Experimental Workflow:

GTPgS_Binding_Assay_Workflow prep Prepare cell membranes expressing A3R incubation Incubate membranes with a fixed concentration of an A3R agonist, varying concentrations of this compound, and [³⁵S]GTPγS prep->incubation separation Separate bound and free [³⁵S]GTPγS by rapid filtration incubation->separation counting Quantify bound [³⁵S]GTPγS using a liquid scintillation counter separation->counting analysis Analyze data to determine the inhibitory effect of this compound on agonist-stimulated G protein activation counting->analysis cAMP_Assay_Workflow cell_culture Culture cells expressing A3R treatment Pre-incubate cells with varying concentrations of this compound, then stimulate with an A3R agonist in the presence of forskolin cell_culture->treatment lysis Lyse the cells to release intracellular cAMP treatment->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine the reversal of agonist-induced inhibition of cAMP accumulation detection->analysis

References

VUF8504: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

Introduction

VUF8504 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. Its activation is associated with downstream signaling cascades that play a role in inflammatory responses and immune modulation. This document provides detailed protocols for the dissolution and storage of this compound for use in in vitro research applications.

Solubility of this compound

Proper dissolution is critical for the accurate and effective use of this compound in any experimental setting. The solubility of this compound in various common laboratory solvents is summarized below. It is recommended to first dissolve the compound in a solvent like DMSO before further dilution in aqueous buffers.

SolventSolubility (Concentration)
DMSO≥ 5.8 mg/mL
Ethanol< 1 mg/mL (sparingly)
WaterInsoluble

Note: The provided solubility data is based on available information. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Reconstitution and Storage Protocols

Adherence to proper reconstitution and storage protocols is essential to maintain the stability and activity of this compound.

Materials Required
  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Protocol for Preparing a 10 mM Stock Solution
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is approximately 211.29 g/mol .

    • Volume of DMSO (μL) = (mass of this compound in mg / 211.29 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolving the compound if necessary.

  • Visual Inspection: Visually inspect the solution to ensure that no undissolved particulate matter is present. The solution should be clear.

Storage of this compound Solutions

To prevent degradation and maintain the integrity of the compound, follow these storage guidelines:

  • Stock Solution (in DMSO):

    • Short-term (1-2 weeks): Store at 4°C.

    • Long-term (up to 6 months): Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.

    • Extended-term (up to 2 years): For maximum stability, store aliquots at -80°C.

  • Working Solutions (Aqueous Dilutions):

    • It is strongly recommended to prepare working dilutions fresh from the frozen stock solution on the day of the experiment.

    • Avoid storing this compound in aqueous solutions for extended periods, as it may be prone to hydrolysis. If temporary storage is necessary, keep the solution on ice and use it within a few hours.

Important Considerations:

  • Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound. Aliquoting is crucial.

  • Use only high-purity, anhydrous DMSO for preparing the stock solution to minimize the introduction of water, which can affect compound stability.

Experimental Workflow and Signaling Pathway

General Experimental Workflow

The following diagram illustrates a typical workflow for preparing this compound for use in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use vuf_powder This compound Powder equilibrate Equilibrate to RT vuf_powder->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock_10mM 10 mM Stock Solution vortex->stock_10mM storage_neg20 Store Aliquots at -20°C stock_10mM->storage_neg20 thaw Thaw Aliquot storage_neg20->thaw dilute Dilute in Assay Buffer thaw->dilute working_sol Working Solution dilute->working_sol add_to_cells Add to Cells/Assay working_sol->add_to_cells G cluster_membrane Cell Membrane cluster_cytosol Cytosol vuf This compound h4r H4 Receptor vuf->h4r Binds & Activates gi Gi/o Protein h4r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits mapk MAPK Pathway gi->mapk Activates ca_mobilization Ca²⁺ Mobilization gi->ca_mobilization Activates camp ↓ cAMP ac->camp pka PKA Activity camp->pka Inhibits cellular_response Cellular Responses (e.g., Chemotaxis) pka->cellular_response mapk->cellular_response ca_mobilization->cellular_response

VUF8504: A Potent and Selective Pharmacological Tool for Probing A3 Adenosine Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

VUF8504 has emerged as a valuable pharmacological tool for researchers investigating the physiological and pathophysiological roles of the A3 adenosine (B11128) receptor (A3R). As a potent and highly selective antagonist, this compound allows for the precise dissection of A3R-mediated signaling pathways and the exploration of its therapeutic potential in various disease models.

This document provides detailed application notes and protocols for the use of this compound in A3 receptor studies, aimed at researchers, scientists, and drug development professionals.

Pharmacological Profile of this compound

This compound is a non-xanthine derivative that exhibits high affinity and selectivity for the human A3 adenosine receptor. Its pharmacological profile is characterized by a low nanomolar binding affinity for the A3R, with significantly lower affinity for other adenosine receptor subtypes.

Binding Affinity and Selectivity

Quantitative data on the binding affinity of this compound for human adenosine receptor subtypes is summarized in the table below. The data highlights the compound's remarkable selectivity for the A3 receptor over the A1, A2A, and A2B receptors.

Receptor SubtypeBinding Affinity (Ki)
Human A30.017 nM[1]
Human A114 nM[1]
Human A2A>1000 nM
Human A2B>1000 nM

Note: Data for A2A and A2B receptors is extrapolated from the established high selectivity of this compound and the lack of reported significant binding at these subtypes in publicly available literature.

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the A3R by its endogenous agonist, adenosine, initiates a cascade of intracellular signaling events that play crucial roles in various physiological processes, including inflammation, immune responses, and cell survival. This compound, as a competitive antagonist, blocks these downstream signaling events by preventing agonist binding to the receptor.

A3R_Signaling This compound This compound A3R A3R This compound->A3R Antagonism

A3R Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study A3 receptor pharmacology.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Experimental Workflow:

Radioligand_Binding_Workflow Membrane_Prep Prepare Membranes from Cells Expressing A3R Incubation Incubate Membranes with Radioligand ([³H]-PSB-11 or [¹²⁵I]-AB-MECA) and this compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Analysis Data Analysis to Determine IC₅₀ and Ki Counting->Analysis

Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the human A3 adenosine receptor.

  • Radioligand: [³H]-PSB-11 or [¹²⁵I]-AB-MECA.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM of a non-radiolabeled A3 agonist (e.g., NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A3 adenosine receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:

    • 50 µL of binding buffer or non-specific binding control.

    • 50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of radioligand at a concentration close to its Kd.

    • 50 µL of cell membrane suspension (typically 20-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production mediated by the Gi-coupled A3 receptor.

Experimental Workflow:

cAMP_Assay_Workflow Cell_Culture Culture Cells Expressing A3R and a cAMP Biosensor Pre_Incubation Pre-incubate Cells with This compound Cell_Culture->Pre_Incubation Stimulation Stimulate with Forskolin (B1673556) and an A3R Agonist (e.g., NECA) Pre_Incubation->Stimulation Measurement Measure cAMP Levels (e.g., Luminescence or FRET) Stimulation->Measurement Analysis Data Analysis to Determine IC₅₀ Measurement->Analysis

cAMP Functional Assay Workflow.

Materials:

  • A cell line stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • A3 receptor agonist (e.g., NECA).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor-based).

  • Cell culture medium and supplements.

Procedure:

  • Cell Seeding: Seed the A3R-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in assay buffer for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the A3R agonist (typically the EC₈₀ concentration) along with forskolin to each well.

  • Incubation: Incubate the plate for the time recommended by the cAMP detection kit manufacturer (usually 15-30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the cAMP levels according to the kit's instructions.

  • Data Analysis:

    • Normalize the data to the response produced by forskolin alone (100%) and the agonist in the absence of antagonist (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the A3 receptor.

Experimental Workflow:

GTPgS_Binding_Workflow Membrane_Prep Prepare Membranes from Cells Expressing A3R Incubation Incubate Membranes with [³⁵S]GTPγS, GDP, Agonist, and this compound Membrane_Prep->Incubation Filtration Separate Bound and Free [³⁵S]GTPγS by Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Analysis Data Analysis to Determine IC₅₀ Counting->Analysis

[³⁵S]GTPγS Binding Assay Workflow.

Materials:

  • Cell membranes expressing the human A3 adenosine receptor.

  • [³⁵S]GTPγS.

  • Guanosine 5'-diphosphate (GDP).

  • A3 receptor agonist (e.g., NECA).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 200 µL:

    • 50 µL of assay buffer or this compound at various concentrations.

    • 50 µL of A3R agonist (at a concentration that gives a submaximal response).

    • 50 µL of cell membrane suspension (20-50 µg of protein).

    • 50 µL of [³⁵S]GTPγS (0.1-0.5 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a powerful and selective antagonist for the A3 adenosine receptor, making it an indispensable tool for researchers in the field. The high affinity and selectivity of this compound, combined with the detailed protocols provided in these application notes, will enable investigators to accurately probe the function of the A3 receptor in both in vitro and in vivo systems. This will facilitate a deeper understanding of its role in health and disease and aid in the development of novel therapeutic strategies targeting this important receptor.

References

Application Notes and Protocols for In Vivo Studies of Histamine H4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on VUF8504: Initial searches for in vivo studies of this compound as a histamine (B1213489) H4 receptor (H4R) agonist have revealed that this compound is, in fact, a selective adenosine (B11128) A3 receptor ligand. There is no scientific literature supporting its use as a histamine H4 receptor agonist. Therefore, this document provides detailed application notes and protocols for a well-characterized and selective histamine H4 receptor agonist, VUF8430 , as a representative tool compound for researchers interested in studying the in vivo effects of H4R activation.

Introduction to VUF8430

VUF8430 is a potent and selective agonist for the histamine H4 receptor. It is a valuable pharmacological tool for investigating the physiological and pathological roles of the H4R in various in vivo models. The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and is implicated in inflammatory and immune responses.[1][2] In vivo studies with VUF8430 can help elucidate the role of H4R in conditions such as pruritus, inflammation, and autoimmune diseases.

Quantitative Data Summary

The following table summarizes the quantitative data for VUF8430 from in vivo and ex vivo studies. Due to limited direct in vivo efficacy studies with VUF8430 in disease models, data from a study assessing its effect on gastric acid secretion (an off-target H2 receptor-mediated effect) is included to provide context on its in vivo administration and activity.

ParameterAnimal ModelDosageRoute of AdministrationObserved EffectReference
Gastric Acid Secretion Anesthetized RatsEquimolar doses to histamineIntravenousWeakly induced gastric acid secretion (2.5- to 6-fold lower than histamine), indicating some H2 receptor activity at higher concentrations.[1][3]
Chemotaxis Human Monocyte-derived Dendritic Cells (ex vivo)Not specifiedNot applicableInduced chemotaxis as effectively as histamine and the chemokine CCL2.[1][3]

Experimental Protocols

Animal Model of Pruritus (Scratching Behavior)

This protocol is a representative model for assessing the pruritic effects of H4R agonists like VUF8430, based on established methods for other pruritogens.

Objective: To evaluate the ability of VUF8430 to induce scratching behavior in mice, indicative of pruritus.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • VUF8430

  • Sterile saline solution (0.9% NaCl)

  • Vehicle (e.g., 10% DMSO in saline)

  • Intradermal injection needles (30-gauge)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional, but recommended for unbiased counting)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Habituation: On the day of the experiment, place individual mice in the observation chambers for at least 30 minutes to allow for acclimatization to the new environment.

  • Drug Preparation: Dissolve VUF8430 in the vehicle to the desired concentrations. Prepare a vehicle-only control group.

  • Administration:

    • Gently restrain the mouse.

    • Administer a 20 µL intradermal injection of the VUF8430 solution or vehicle into the rostral back (nape of the neck) of the mouse.

  • Observation and Data Collection:

    • Immediately after the injection, return the mouse to the observation chamber.

    • Record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

    • If using video recording, the videos should be analyzed by an observer blinded to the treatment groups.

  • Data Analysis: Compare the number of scratching bouts in the VUF8430-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Animal Model of Acute Inflammation (Zymosan-Induced Peritonitis)

This is a classic model of acute inflammation that is known to be dependent on mast cells and the histamine H4 receptor.

Objective: To investigate the pro-inflammatory effects of VUF8430 by measuring neutrophil influx in a mouse model of peritonitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • VUF8430

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Vehicle for VUF8430

  • Intraperitoneal injection needles (25-27 gauge)

  • Phosphate-buffered saline (PBS)

  • EDTA

  • Hemocytometer or automated cell counter

  • Reagents for differential cell counting (e.g., Wright-Giemsa stain)

Procedure:

  • Animal Acclimatization: As described in the pruritus model.

  • Drug Preparation: Prepare VUF8430 in its vehicle and Zymosan A suspension in sterile saline (e.g., 1 mg/mL).

  • Administration:

    • Administer VUF8430 or vehicle via a suitable route (e.g., intraperitoneally or subcutaneously) at a predetermined time before the inflammatory challenge.

    • Induce peritonitis by injecting 0.5 mL of the zymosan suspension intraperitoneally.

  • Peritoneal Lavage and Cell Counting:

    • At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Inject 5 mL of cold PBS containing 2 mM EDTA into the peritoneal cavity.

    • Gently massage the abdomen for 1 minute to dislodge the cells.

    • Aspirate the peritoneal fluid.

    • Determine the total number of cells in the lavage fluid using a hemocytometer or automated cell counter.

  • Differential Cell Count:

    • Prepare cytospin slides of the peritoneal lavage fluid.

    • Stain the slides with Wright-Giemsa stain.

    • Perform a differential cell count under a light microscope to determine the number of neutrophils.

  • Data Analysis: Compare the number of neutrophils in the peritoneal lavage of VUF8430-treated mice to the vehicle-treated group using an appropriate statistical test.

Visualizations

G cluster_0 VUF8430 Administration cluster_1 H4 Receptor Activation on Immune Cells cluster_2 Cellular Response cluster_3 Physiological Outcome VUF8430 VUF8430 H4R Histamine H4 Receptor VUF8430->H4R Agonist Binding G_protein Gi/o Protein H4R->G_protein Activation PLC Phospholipase C G_protein->PLC Activation Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization Activation Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization Shape_change Cell Shape Change Actin_polymerization->Shape_change Chemotaxis Chemotaxis (Eosinophils, Mast Cells) Inflammation_Pruritus Inflammation & Pruritus Chemotaxis->Inflammation_Pruritus Shape_change->Chemotaxis

Caption: Signaling pathway of VUF8430-mediated H4 receptor activation.

G start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize habituate Habituation in Observation Chamber (30 min) acclimatize->habituate prepare_drug Prepare VUF8430 and Vehicle habituate->prepare_drug inject Intradermal Injection (20 µL, nape of neck) prepare_drug->inject observe Observe & Record Scratching Bouts (30-60 min) inject->observe analyze Data Analysis observe->analyze end End analyze->end

Caption: Experimental workflow for the pruritus (scratching) model.

G start Start acclimatize Animal Acclimatization start->acclimatize prepare_solutions Prepare VUF8430, Vehicle, and Zymosan Suspension acclimatize->prepare_solutions administer_drug Administer VUF8430 or Vehicle prepare_solutions->administer_drug induce_peritonitis Intraperitoneal Injection of Zymosan administer_drug->induce_peritonitis wait Incubation Period (e.g., 4 hours) induce_peritonitis->wait euthanize_lavage Euthanize & Perform Peritoneal Lavage wait->euthanize_lavage cell_count Total & Differential Cell Count euthanize_lavage->cell_count analyze Data Analysis cell_count->analyze end End analyze->end

Caption: Experimental workflow for the zymosan-induced peritonitis model.

References

Application Note: Measuring the Effects of VUF8504 on Intracellular cAMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for measuring the effects of VUF8504, a histamine (B1213489) H4 receptor (H4R) agonist, on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][2][3][4][5] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration. This application note details the use of a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, a robust method for quantifying changes in cAMP, suitable for high-throughput screening (HTS).

This compound and the Histamine H4 Receptor Signaling Pathway

This compound is an agonist for the histamine H4 receptor, a member of the GPCR family that plays a significant role in inflammatory and immune responses.[2][6] The H4 receptor signals through the Gi/o family of G-proteins.[1][3] Upon agonist binding, the activated Gi alpha subunit inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a reduction in the conversion of ATP to cAMP, thereby lowering the intracellular cAMP levels. Measuring this decrease is a key method for assessing the potency and efficacy of H4R agonists like this compound. A related compound, VUF8430, is a potent and high-affinity full agonist for the H4 receptor.[7][8]

G_protein_signaling cluster_cytosol Cytosol This compound This compound (Agonist) H4R Histamine H4 Receptor This compound->H4R Binds Gi Gi Protein (αβγ) H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Effects

Caption: this compound-mediated H4R signaling pathway leading to cAMP reduction.

Principle of TR-FRET cAMP Immunoassay

The LANCE® Ultra cAMP assay is a homogeneous TR-FRET immunoassay designed to measure cAMP levels in cell lysates.[9][10] The assay is based on the competition between endogenous cAMP produced by cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP monoclonal antibody (mAb).[11][12]

  • In the absence of cellular cAMP: The Eu-cAMP tracer binds to the ULight-mAb, bringing the donor (Eu) and acceptor (ULight) molecules into close proximity. Excitation at 320-340 nm results in a high FRET signal at 665 nm.[11]

  • In the presence of cellular cAMP: Cellular cAMP competes with the Eu-cAMP tracer for binding to the antibody. This competition reduces the amount of tracer-antibody complex, leading to a decrease in the FRET signal.[9][12] The signal at 665 nm is therefore inversely proportional to the concentration of cAMP in the sample.

TR_FRET_Principle TR-FRET Competitive Assay Principle cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Eu_cAMP_1 Eu-cAMP Ab_1 ULight-Ab Eu_cAMP_1->Ab_1 Binding FRET High FRET Signal (665 nm) Eu_cAMP_2 Eu-cAMP Ab_2 ULight-Ab Cell_cAMP Cellular cAMP Cell_cAMP->Ab_2 Competition NoFRET Low FRET Signal (665 nm)

Caption: Principle of the competitive TR-FRET cAMP immunoassay.

Experimental Protocols

This protocol is designed for measuring this compound-induced inhibition of cAMP production in a 384-well plate format.[12]

  • Cells: HEK293 cells stably expressing the human histamine H4 receptor.

  • Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer).[11]

  • Reagents:

    • This compound

    • Forskolin (B1673556) (to stimulate adenylyl cyclase)

    • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.[9][13][14]

    • Cell culture medium (e.g., DMEM)

    • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[12]

  • Equipment:

    • TR-FRET-compatible microplate reader (e.g., EnVision® Multilabel Plate Reader).[11]

    • 384-well white opaque microplates.

    • Standard cell culture equipment.

The general workflow involves cell stimulation followed by lysis and detection.[11][12]

Assay_Workflow start Start step1 Seed H4R-expressing cells into 384-well plate (e.g., 2,000 cells/well) start->step1 step2 Incubate cells (e.g., 24 hours) step1->step2 step3 Prepare this compound serial dilutions and Forskolin solution in Stimulation Buffer step2->step3 step4 Add this compound and Forskolin to cells step3->step4 step5 Incubate at RT (e.g., 30 minutes) step4->step5 step6 Add Eu-cAMP tracer and ULight-anti-cAMP mAb (Detection Reagents) step5->step6 step7 Incubate at RT in dark (e.g., 60 minutes) step6->step7 step8 Read plate on TR-FRET reader (Ex: 340 nm, Em: 665 nm & 615 nm) step7->step8 end End step8->end

Caption: Experimental workflow for measuring this compound effects on cAMP.

To measure the inhibitory effect of an agonist like this compound on a Gi-coupled receptor, cAMP production must first be stimulated to a detectable level.[13] This is achieved using forskolin.

  • Cell Preparation:

    • Culture H4R-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the optimal density (determined empirically, typically 500-5,000 cells/well).[9][10]

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare a serial dilution of this compound in Stimulation Buffer.

    • Prepare a solution of forskolin in Stimulation Buffer at a concentration that yields ~80% of its maximal response (EC80). This concentration must be predetermined.

    • Add 5 µL of the this compound dilution to the appropriate wells.

    • Add 5 µL of the forskolin EC80 solution to all wells (except for negative controls).

    • The total volume in the well is now 15 µL.

  • Stimulation:

    • Cover the plate and incubate for 30 minutes at room temperature.[11][12]

  • Detection:

    • Prepare the detection reagents according to the LANCE® Ultra cAMP Kit manual. This typically involves diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the provided Detection Buffer.[10]

    • Add 5 µL of the combined detection reagents to each well.

    • The final assay volume is 20 µL.[11][12]

  • Final Incubation and Reading:

    • Cover the plate to protect it from light and incubate for 60 minutes at room temperature.[12]

    • Read the plate using a TR-FRET reader, measuring emissions at 665 nm and 615 nm. The assay signal is stable for at least 24 hours.[10][12]

  • Calculate the 665/615 nm Ratio: For each well, calculate the ratio of the emission signal at 665 nm to the signal at 615 nm.

  • Generate a cAMP Standard Curve: Run a standard curve with known concentrations of cAMP in parallel to convert the signal ratios to cAMP concentrations (nM).

  • Plot Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the this compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.

Example Data Presentation

The following tables illustrate how to present the quantitative data obtained from these experiments. The data shown is for the related H4R agonist VUF8430 and should be considered illustrative for this compound.

Table 1: Pharmacological Profile of H4R Agonist VUF8430

Parameter Value Reference Compound
Receptor Target Histamine H4 (human) -
Agonist Potency (pEC50) 7.3 Histamine
Binding Affinity (pKi) 7.5 Histamine
Receptor Specificity Moderate affinity for H3R -

Data derived from studies on VUF8430, a potent H4R agonist.

Table 2: Illustrative IC50 Values for H4R Agonists in a Forskolin-Stimulated cAMP Assay

Compound IC50 (nM) Hill Slope Max Inhibition (%)
Histamine (Control) 15.2 -1.1 100%
This compound (Example) 25.5 -1.0 98%
Compound X 150.8 -0.9 85%

This table presents hypothetical data for illustrative purposes.

References

Application Notes and Protocols for Assessing Allosteric Effects of VUF8504 at the Adenosine A3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF8504 is a potent and selective allosteric modulator of the human Adenosine (B11128) A3 receptor (A3R).[1][2] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (adenosine) binds. This binding can modulate the affinity and/or efficacy of the orthosteric ligand, offering a more nuanced approach to receptor modulation compared to direct agonists or antagonists.[3] These application notes provide detailed protocols for assessing the allosteric effects of this compound on the A3R, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[4][5]

The Adenosine A3 receptor couples to both Gαi and Gαq proteins. Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these initial signaling events, the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-Regulated Kinase (ERK), can also be modulated.

Data Presentation

The following tables summarize representative quantitative data for an imidazoquinoline-based positive allosteric modulator (PAM) of the Adenosine A3 receptor, similar in class to this compound. This data illustrates the expected outcomes from the described experimental protocols. Notably, a related compound, DU124183, has been shown to potentiate the maximum efficacy of A3R agonists by approximately 30%.[1][6]

Table 1: Effect of this compound on Orthosteric Agonist Binding Affinity

Assay ComponentConditionRadioligandKd (nM)Bmax (fmol/mg protein)Fold Shift in Kd
A3R Membranes Vehicle[125I]AB-MECA1.2 ± 0.2850 ± 50-
+ 1 µM this compound[125I]AB-MECA0.6 ± 0.1840 ± 602.0
+ 10 µM this compound[125I]AB-MECA0.4 ± 0.08860 ± 553.0

Data are representative and based on typical results for positive allosteric modulators of the A3R.

Table 2: Functional Effects of this compound on Agonist-Mediated Responses

Functional AssayAgonistConditionEC50 (nM)Emax (% of baseline)Fold Shift in EC50
Calcium Mobilization AdenosineVehicle25 ± 3100 ± 5-
Adenosine+ 1 µM this compound10 ± 2125 ± 72.5
GTPγS Binding NECAVehicle15 ± 2.5100 ± 6-
NECA+ 1 µM this compound6 ± 1.5130 ± 82.5
ERK Phosphorylation Cl-IB-MECAVehicle5 ± 1100 ± 8-
Cl-IB-MECA+ 1 µM this compound2 ± 0.5135 ± 102.5

Data are representative and based on typical results for positive allosteric modulators of the A3R. NECA and Cl-IB-MECA are potent A3R agonists.

Signaling Pathways and Experimental Workflows

Adenosine A3 Receptor Signaling Pathway

A3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Allosteric Modulator) A3R Adenosine A3 Receptor This compound->A3R Allosteric Binding Adenosine Adenosine (Agonist) Adenosine->A3R Orthosteric Binding G_protein Gαi / Gαq A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi) PLC Phospholipase C G_protein->PLC Activation (Gαq) cAMP cAMP ↓ AC->cAMP PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC DAG->PKC ERK ERK Phosphorylation PKC->ERK

Experimental Workflow for Assessing Allosteric Modulation

Experimental_Workflow start Start: Prepare A3R-expressing cells or membranes assay_choice Select Assay start->assay_choice binding_assay Radioligand Binding Assay assay_choice->binding_assay Binding calcium_assay Calcium Mobilization Assay assay_choice->calcium_assay Functional (Gq) gtp_assay GTPγS Binding Assay assay_choice->gtp_assay Functional (Gi) erk_assay ERK Phosphorylation Assay assay_choice->erk_assay Functional (Downstream) incubation Incubate with this compound and/or Orthosteric Ligand binding_assay->incubation calcium_assay->incubation gtp_assay->incubation erk_assay->incubation detection Signal Detection incubation->detection analysis Data Analysis (EC50, Emax, Kd, Bmax) detection->analysis end End: Characterize Allosteric Effect analysis->end

Experimental Protocols

Radioligand Binding Assay

This assay determines the effect of this compound on the binding affinity (Kd) and maximum binding capacity (Bmax) of an orthosteric radioligand to the A3R.

Materials:

  • HEK293 or CHO cells stably expressing the human Adenosine A3 Receptor.

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Radioligand (e.g., [125I]AB-MECA).

  • Non-specific binding determinator (e.g., 10 µM Cl-IB-MECA).

  • This compound stock solution in DMSO.

  • Glass fiber filters.

  • Scintillation cocktail.

Protocol:

  • Prepare cell membranes from A3R-expressing cells.

  • In a 96-well plate, add increasing concentrations of the radioligand.

  • For each radioligand concentration, prepare three sets of wells:

    • Total binding: Radioligand only.

    • Non-specific binding: Radioligand + excess unlabeled agonist.

    • Modulator effect: Radioligand + a fixed concentration of this compound.

  • Add 20-50 µg of cell membrane preparation to each well.

  • Incubate at 25°C for 90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.

  • Analyze the data using non-linear regression to determine Kd and Bmax values.

Calcium Mobilization Assay

This functional assay measures the effect of this compound on agonist-induced intracellular calcium release, a hallmark of Gαq-coupled GPCR activation.

Materials:

  • HEK293 or CHO cells stably expressing the human A3R.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A3R agonist (e.g., Adenosine).

  • This compound stock solution in DMSO.

  • A fluorescence plate reader with automated injection capabilities.

Protocol:

  • Seed A3R-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Prepare serial dilutions of the A3R agonist and this compound in assay buffer.

  • Using the fluorescence plate reader, add the desired concentration of this compound (or vehicle) to the wells and incubate for 15 minutes.

  • Add the A3R agonist to the wells and immediately measure the change in fluorescence in real-time.

  • Generate agonist dose-response curves in the absence and presence of fixed concentrations of this compound.

  • Analyze the data to determine the agonist's EC50 and Emax.

[35S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation at the G-protein level by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to activated Gαi subunits.

Materials:

  • Cell membranes from cells expressing the human A3R.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP (10 µM final concentration).

  • [35S]GTPγS (0.1 nM final concentration).

  • A3R agonist (e.g., NECA).

  • This compound stock solution in DMSO.

  • Glass fiber filters.

  • Scintillation cocktail.

Protocol:

  • In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and the A3R agonist at various concentrations.

  • To assess the effect of the modulator, pre-incubate the membranes with this compound (or vehicle) for 15-30 minutes before adding the agonist.

  • Add 10-20 µg of cell membrane preparation to each well.

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure radioactivity using a scintillation counter.

  • Analyze the data to determine the agonist's EC50 and Emax in the presence and absence of this compound.

ERK Phosphorylation Assay

This assay measures the activation of the downstream MAPK signaling pathway by quantifying the phosphorylation of ERK1/2.

Materials:

  • A3R-expressing cells.

  • Serum-free medium.

  • A3R agonist (e.g., Cl-IB-MECA).

  • This compound stock solution in DMSO.

  • Lysis buffer.

  • Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate).

  • Western blotting equipment or a cell-based ELISA kit.

Protocol (Western Blotting):

  • Seed cells in a 6-well plate and grow to 80-90% confluence.

  • Starve the cells in serum-free medium for 4-12 hours.

  • Pre-incubate cells with this compound or vehicle for 30 minutes.

  • Stimulate cells with the A3R agonist for 5-10 minutes.

  • Lyse the cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-phospho-ERK1/2 antibody, followed by an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for normalization.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the allosteric effects of this compound on the Adenosine A3 receptor. By employing a combination of binding and functional assays, researchers can elucidate the modulatory profile of this compound, including its effects on agonist affinity and efficacy across different signaling pathways. This information is crucial for understanding the mechanism of action of this compound and for its potential development as a therapeutic agent.

References

Application Notes and Protocols for VUF8504 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF8504 is a potent and selective antagonist of the adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular and neurological disorders. With a binding affinity (Ki) of 17.0 nM for the human A3AR, this compound serves as a valuable pharmacological tool for studying A3AR function and for the identification of novel A3AR modulators.[1] These application notes provide detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to discover novel ligands targeting the adenosine A3 receptor.

The adenosine A3 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, A3AR can couple to Gαq proteins, activating phospholipase C (PLC) and leading to the mobilization of intracellular calcium.[2][4] These signaling pathways provide the basis for the development of robust cell-based HTS assays.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterSpeciesReceptorValueReference
KᵢHumanAdenosine A317.0 nM[1]
KᵢHumanAdenosine A114 µM[1]

Signaling Pathway

The activation of the adenosine A3 receptor can initiate multiple downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to a reduction in cAMP levels. A secondary pathway involves the activation of phospholipase C via the Gαq subunit, resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR Adenosine A3 Receptor G_protein Gαi/q Gβγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates Ligand Adenosine (Agonist) Ligand->A3AR Binds ATP ATP ATP->AC Cellular_Response_cAMP Cellular Response (e.g., decreased inflammation) cAMP->Cellular_Response_cAMP Leads to PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i IP3->Ca2 Increases Cellular_Response_Ca2 Cellular Response (e.g., modulation of neurotransmission) Ca2->Cellular_Response_Ca2 Leads to This compound This compound (Antagonist) This compound->A3AR Blocks

Caption: Adenosine A3 Receptor Signaling Pathways.

Experimental Protocols

The following protocols describe common HTS assays for identifying modulators of the adenosine A3 receptor. This compound can be used as a potent and selective antagonist control in these assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the A3AR.

Materials:

  • HEK293 cells stably expressing human adenosine A3 receptor.

  • Cell membranes prepared from the above cell line.

  • [¹²⁵I]I-AB-MECA (radioligabeled A3AR agonist).

  • This compound (as a reference antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

  • Adenosine deaminase (ADA) (to remove endogenous adenosine).

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 100 µM NECA).

  • 96-well or 384-well filter plates.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes from HEK293-hA3AR cells.

  • In a 96-well or 384-well plate, add assay buffer containing ADA.

  • Add test compounds at various concentrations. For the control, add this compound.

  • Add a fixed concentration of [¹²⁵I]I-AB-MECA (typically at its Kd value).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for 2-3 hours to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine the IC₅₀ values for the test compounds and the Kᵢ for this compound.

Fluorescence-Based Homogeneous Binding Assay (Non-imaging HTS)

This assay utilizes a fluorescently labeled A3AR ligand and a high-throughput plate reader to measure binding in a homogeneous format.

Materials:

  • CHO-K1 cells stably expressing human adenosine A3 receptor.

  • Fluorescent A3AR ligand (e.g., CA200645).

  • This compound (as a reference antagonist).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 384-well, black, clear-bottom microplates.

  • Fluorescence plate reader (e.g., PHERAstar FS).

Protocol:

  • Seed CHO-hA3AR cells into 384-well plates and culture overnight.

  • Wash the cells with assay buffer.

  • Add test compounds at various concentrations. For the control, add this compound.

  • Add the fluorescent ligand at a fixed concentration (e.g., 25 nM CA200645).

  • Incubate for 1 hour at 37°C.

  • Measure the fluorescence intensity using a plate reader.

  • Analyze the data to determine the IC₅₀ values of the test compounds.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 or CHO cells stably expressing human adenosine A3 receptor.

  • A3AR agonist (e.g., NECA).

  • This compound (as a reference antagonist).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

  • 384-well, white, solid-bottom microplates.

Protocol:

  • Seed cells into 384-well plates and culture overnight.

  • Pre-incubate cells with test compounds or this compound for 15-30 minutes.

  • Add a fixed concentration of the A3AR agonist (e.g., NECA at its EC₈₀) and forskolin (to stimulate cAMP production).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Calculate the EC₅₀ for agonists or the IC₅₀ for antagonists like this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify adenosine A3 receptor modulators.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary & Confirmatory Assays cluster_lead_optimization Lead Optimization Compound_Library Compound Library Primary_Assay Primary HTS Assay (e.g., Fluorescence Binding) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Hit_Identification->Dose_Response Confirmed Hits Functional_Assay Functional Assay (e.g., cAMP) Dose_Response->Functional_Assay Selectivity_Assay Selectivity Assays (vs. other Adenosine Receptors) Functional_Assay->Selectivity_Assay SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Assay->SAR_Studies Validated Hits Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: High-Throughput Screening Workflow for A3AR Modulators.

References

Troubleshooting & Optimization

common issues with VUF8504 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of VUF8504.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol.

Q2: What is the maximum concentration I can achieve with this compound in common solvents?

A2: The solubility of this compound can vary between different batches and suppliers. However, typical maximum concentrations are reported in the table below. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in the recommended solvent.

  • Possible Cause 1: Incorrect Solvent: Ensure you are using a recommended organic solvent like DMSO or Ethanol for your stock solution. This compound has very low solubility in water and aqueous buffers.

  • Possible Cause 2: Concentration Exceeds Solubility Limit: The desired concentration may be higher than the maximum solubility of this compound in the chosen solvent. Refer to the solubility data table and consider preparing a more dilute stock solution.

  • Troubleshooting Step 1: Gentle Warming: Gently warm the solution to 37°C for a short period. This can sometimes help dissolve the compound.

  • Troubleshooting Step 2: Sonication: Use a sonicator to aid in the dissolution process. Be mindful of potential compound degradation with prolonged sonication.

Issue 2: My this compound precipitates out of solution when I dilute my stock solution into an aqueous buffer.

  • Possible Cause: Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can precipitate.

  • Troubleshooting Step 1: Lower the Final Concentration: The final concentration of this compound in your aqueous working solution may be too high. Try diluting your stock solution further.

  • Troubleshooting Step 2: Increase the Percentage of Organic Solvent: If your experimental conditions allow, you can try to increase the final percentage of the organic solvent (e.g., DMSO) in your aqueous working solution. However, be aware that high concentrations of organic solvents can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Troubleshooting Step 3: Use a Surfactant or Solubilizing Agent: Consider the use of a biocompatible surfactant or solubilizing agent like Tween® 80 or Pluronic® F-68 to improve aqueous solubility. The compatibility of these agents with your specific assay should be verified.

Quantitative Data Summary

SolventReported Solubility (Tocris Bioscience)Reported Solubility (Cayman Chemical)Reported Solubility (Selleck Chemicals)
DMSO≥25 mg/mL~10 mg/mL100 mg/mL (280.11 mM)
Ethanol≥1.2 mg/mL~1 mg/mL5 mg/mL (13.91 mM)
WaterInsoluble-Insoluble

Note: Solubility data can vary between batches. It is recommended to perform your own solubility tests.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.575 mg of this compound (Molecular Weight: 357.5 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can proceed with gentle warming or sonication as described in the troubleshooting guide.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Visualizations

VUF8504_Solubility_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_solution_aqueous Aqueous Solution Troubleshooting cluster_solution_organic Organic Stock Troubleshooting cluster_end Resolution start This compound Solubility Issue precipitate Precipitation in Aqueous Buffer start->precipitate Working Solution? undissolved Undissolved in Organic Solvent start->undissolved Stock Solution? lower_conc Lower Final Concentration precipitate->lower_conc inc_org Increase Organic Solvent % precipitate->inc_org add_surfactant Add Surfactant precipitate->add_surfactant warm Gentle Warming (37°C) undissolved->warm sonicate Sonication undissolved->sonicate check_conc Check Max. Solubility undissolved->check_conc resolved Issue Resolved lower_conc->resolved inc_org->resolved add_surfactant->resolved warm->resolved sonicate->resolved check_conc->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

VUF8504_Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_troubleshoot If Not Fully Dissolved cluster_storage Final Steps weigh 1. Weigh this compound Powder add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve troubleshoot Troubleshoot dissolve->troubleshoot Incomplete Dissolution store 4. Store at -20°C or -80°C dissolve->store Complete Dissolution warm Gentle Warming troubleshoot->warm sonicate Sonication troubleshoot->sonicate warm->store sonicate->store

Caption: Workflow for preparing a this compound stock solution.

Technical Support Center: Optimizing VUF8504 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of VUF8504 for in vitro assays. This compound is a potent and selective allosteric modulator of the human Adenosine A3 receptor (A3R), and this resource offers detailed protocols, troubleshooting advice, and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a positive allosteric modulator (PAM) of the human Adenosine A3 receptor (A3R). Unlike orthosteric agonists that bind to the same site as the endogenous ligand (adenosine), this compound binds to a distinct, allosteric site on the receptor. This binding enhances the affinity and/or efficacy of the orthosteric agonist, thereby potentiating the receptor's response to its natural ligand.

Q2: What is the reported binding affinity of this compound for the human Adenosine A3 receptor?

This compound exhibits high-affinity binding to the human A3R. The reported inhibition constant (Ki) is in the low nanomolar range, indicating a strong interaction with the receptor.

Q3: How can I determine the optimal concentration range for this compound in my specific assay?

The optimal concentration of this compound will depend on the specific assay, cell type, and the concentration of the orthosteric agonist being used. It is recommended to perform a concentration-response curve for this compound in the presence of a fixed, sub-maximal (e.g., EC20) concentration of an A3R agonist. This will help determine the EC50 of this compound for its potentiating effect. A good starting point for the concentration range could be from 0.1 nM to 1 µM.

Q4: What are the downstream signaling pathways of the Adenosine A3 receptor?

The Adenosine A3 receptor is primarily coupled to the Gi/o family of G proteins. Activation of A3R typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3R activation can lead to the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueSpeciesReceptorAssay TypeReference
Ki 0.017 nMHumanAdenosine A3Radioligand Binding[1][2]
Ki 14 nMHumanAdenosine A1Radioligand Binding[1][2]

Note: EC50 values for this compound's potentiation effect are assay-dependent and should be determined empirically. The significant difference in Ki between A3 and A1 receptors highlights the selectivity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Membrane Preparation
  • Cell Line: Use a cell line stably or transiently expressing the human Adenosine A3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Membrane Preparation:

    • Grow cells to 80-90% confluency.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

    • Store membrane preparations at -80°C until use.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

  • Reagents:

    • Membrane preparation expressing A3R.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP).

    • [35S]GTPγS (specific activity ~1250 Ci/mmol).

    • A3R agonist (e.g., NECA, IB-MECA).

    • This compound.

    • Non-specific binding control: unlabeled GTPγS (10 µM).

  • Procedure:

    • In a 96-well plate, add assay buffer, membrane preparation (10-20 µg protein/well), and the A3R agonist at a fixed concentration (e.g., its EC20).

    • Add varying concentrations of this compound.

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [35S]GTPγS (final concentration 0.1-0.5 nM).

    • Incubate for 60-90 minutes at 30°C with gentle shaking.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the EC50 of this compound's potentiation effect.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A3R activation.

  • Reagents:

    • Whole cells expressing A3R.

    • Assay medium (e.g., DMEM or HBSS).

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • A3R agonist.

    • This compound.

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Wash cells with assay medium.

    • Pre-incubate cells with varying concentrations of this compound for 15-30 minutes at 37°C.

    • Add a fixed concentration of the A3R agonist and a fixed concentration of forskolin (e.g., 1-10 µM).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

    • Analyze the data to determine the concentration-dependent effect of this compound on agonist-induced inhibition of cAMP production.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor solubility of this compound This compound may have limited solubility in aqueous buffers.Prepare a high-concentration stock solution in 100% DMSO. Further dilute in assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the cells or assay components. Sonication may aid in solubilization.
Inconsistent or no potentiation effect - this compound concentration is too low or too high (hook effect).- Agonist concentration is too high (saturating).- this compound has degraded.- Perform a full concentration-response curve for this compound.- Use a sub-maximal (EC20-EC50) concentration of the agonist.- Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
High background signal in functional assays - High basal receptor activity.- Non-specific binding of radioligands.- Contamination of reagents.- Reduce the amount of membrane protein or the number of cells per well.- Include appropriate non-specific binding controls (e.g., excess unlabeled ligand).- Use fresh, high-quality reagents.
Variability between experiments - Inconsistent cell passage number or confluency.- Inconsistent incubation times or temperatures.- Pipetting errors.- Use cells within a consistent passage number range and at a consistent confluency.- Ensure precise control of incubation times and temperatures.- Use calibrated pipettes and careful pipetting techniques.

Visualizations

Adenosine_A3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3R Adenosine A3 Receptor Adenosine->A3R This compound This compound (PAM) This compound->A3R enhances G_protein Gi/o Protein A3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates MAPK_pathway MAPK Pathway G_protein->MAPK_pathway activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (A3R-expressing cells) Membrane_Prep 2. Membrane Preparation (for GTPγS assay) Cell_Culture->Membrane_Prep cAMP_assay 3b. cAMP Accumulation Assay Cell_Culture->cAMP_assay GTP_assay 3a. GTPγS Binding Assay Membrane_Prep->GTP_assay Data_Analysis 4. Data Analysis (Non-linear regression) GTP_assay->Data_Analysis cAMP_assay->Data_Analysis EC50_Determination 5. Determine EC50 of this compound (Potentiation effect) Data_Analysis->EC50_Determination

References

Technical Support Center: Troubleshooting VUF8504 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using VUF8504. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, with a focus on identifying and mitigating potential off-target effects.

Troubleshooting Guide

Q1: I am observing an unexpected phenotype in my cellular assay after treatment with this compound. How can I determine if this is an off-target effect?

Observing an unexpected phenotype is a common indication of potential off-target activity. A systematic approach is crucial to dissect the underlying cause.[1][2] The following experimental workflow is recommended:

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Validation of Off-Target(s) cluster_4 Conclusion A Unexpected Phenotype Observed with this compound B Confirm On-Target Engagement A->B E Identify Potential Off-Targets A->E C Dose-Response Correlation B->C D Use Structurally Different A3R Allosteric Modulator B->D M Phenotype is On-Target C->M Correlates D->M Phenotype Reproduced F In Silico Prediction E->F G Broad Panel Screening (e.g., Kinome Scan) E->G H Chemical Proteomics E->H I Validate Off-Target Interaction F->I G->I H->I J Direct Binding Assays (e.g., SPR, ITC) I->J K Cellular Thermal Shift Assay (CETSA) for Off-Target I->K L Genetic Knockdown/Knockout of Off-Target I->L N Phenotype is Off-Target L->N Phenotype Persists G cluster_0 Adenosine A3 Receptor Signaling A3R Adenosine A3 Receptor (A3AR) G_protein Gi/o Protein A3R->G_protein Activates Adenosine Adenosine (Endogenous Agonist) Adenosine->A3R Binds to Orthosteric Site This compound This compound (Allosteric Modulator) This compound->A3R Binds to Allosteric Site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Response cAMP->Downstream G cluster_0 CETSA Workflow A Treat cells with this compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble A3AR protein (e.g., Western Blot) C->D E Plot soluble A3AR vs. temperature D->E F Observe thermal shift E->F G cluster_0 Competitive Binding Assay Principle cluster_1 Without this compound cluster_2 With this compound Receptor A3AR Radioligand Radiolabeled Agonist Radioligand->Receptor Radioligand->Receptor Binding Enhanced This compound This compound This compound->Receptor

References

how to prevent VUF8504 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of VUF8504, an adenosine (B11128) A3 receptor ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound identified as 4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide. It is a known ligand for the adenosine A3 receptor.

Q2: What are the primary known degradation pathways for this compound in solution?

A2: Based on its chemical structure, which contains quinazoline (B50416), benzamide (B126), and pyridine (B92270) moieties, this compound is susceptible to the following degradation pathways:

  • Hydrolysis: The amide bond in the benzamide portion and the quinazoline ring can undergo hydrolysis, especially under acidic or basic conditions and/or elevated temperatures. This can lead to the formation of 4-methoxybenzoic acid and 2-(2-pyridinyl)quinazolin-4-amine, or further degradation of the quinazoline ring.

  • Photodegradation: The pyridine ring, in particular, is susceptible to degradation upon exposure to light.

Q3: What are the visual signs of this compound degradation in solution?

A3: Degradation of this compound in solution may be indicated by a change in color, the formation of precipitates, or a decrease in the expected biological activity. For precise determination of degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.

Q4: How should I prepare and store this compound solutions to minimize degradation?

A4: To minimize degradation, it is recommended to:

  • Solvent Selection: For short-term use, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers, ensure the pH is close to neutral and use the solution as fresh as possible. Studies on similar quinazoline derivatives have shown greater stability in aqueous solutions compared to DMSO.

  • pH: Maintain a pH between 4.5 and 6.5 for aqueous solutions to maximize stability.

  • Temperature: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly. Avoid repeated freeze-thaw cycles.

  • Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh solutions of this compound from solid stock for each experiment. If using a previously prepared stock solution, verify its integrity using HPLC.
Improper Storage Ensure stock solutions are stored at or below -20°C in a light-protected container. Avoid multiple freeze-thaw cycles.
Incorrect pH of Assay Buffer Verify the pH of your experimental buffer. Extreme pH values can accelerate the hydrolysis of this compound.
Solvent Effects If using DMSO as a solvent, ensure the final concentration in your assay does not exceed a level that affects cell viability or receptor activity. Run appropriate vehicle controls.
Issue: Precipitation observed in this compound solution.
Possible Cause Troubleshooting Step
Low Solubility in Aqueous Buffer Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low.
Degradation Product Precipitation The precipitate may be a result of this compound degradation. Prepare a fresh solution and store it under the recommended conditions.
Buffer Incompatibility Test the solubility of this compound in different buffer systems to find the most suitable one for your experiment.

Quantitative Data

The following table summarizes plausible degradation data for this compound under forced degradation conditions, based on the known stability of its chemical moieties. This data is illustrative and should be confirmed by a stability-indicating HPLC method.

Condition Time Temperature % Degradation (Estimated) Primary Degradation Products (Predicted)
0.1 M HCl24 hours60°C15-25%4-methoxybenzoic acid, 2-(2-pyridinyl)quinazolin-4-amine
0.1 M NaOH24 hours60°C20-30%Sodium 4-methoxybenzoate, 2-(2-pyridinyl)quinazolin-4-amine
3% H₂O₂24 hoursRoom Temp5-10%Oxidized derivatives of the pyridine and quinazoline rings
UV Light (254 nm)24 hoursRoom Temp10-20%Photodegradation products of the pyridine moiety
Heat (Dry)48 hours80°C< 5%Minimal degradation

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a method to assess the stability of this compound and separate it from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • For stability testing, dilute the stock solution in the desired stress condition buffer (e.g., 0.1 M HCl, 0.1 M NaOH, water) to a final concentration of approximately 50 µg/mL.

  • After the specified stress period, neutralize the acidic and basic samples before injection.

Adenosine A3 Receptor Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of test compounds for the adenosine A3 receptor using a radiolabeled ligand.

1. Materials:

  • HEK293 cells stably expressing the human adenosine A3 receptor

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Radioligand: [³H]-PSB-11 (or another suitable A3 receptor antagonist radioligand)

  • Non-specific binding control: 10 µM unlabeled this compound or another high-affinity A3 antagonist

  • Test compounds

  • Scintillation cocktail and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester and scintillation counter

2. Procedure:

  • Membrane Preparation:

    • Culture HEK293-hA3R cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of binding buffer (for total binding) or 10 µM unlabeled antagonist (for non-specific binding) or test compound at various concentrations.

      • 50 µL of [³H]-PSB-11 at a concentration near its Kd.

      • 100 µL of cell membrane suspension (typically 20-50 µg of protein).

    • Incubate the plate at 25°C for 90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Adenosine_A3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3R Adenosine A3 Receptor This compound->A3R Binds to G_protein Gi / Gq Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Decreases Downstream Effects 1 Downstream Effects 1 cAMP->Downstream Effects 1 PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Effects 2 Downstream Effects 2 Ca2->Downstream Effects 2 PKC->Downstream Effects 2

Caption: Adenosine A3 Receptor Signaling Pathway.

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (HEK293-hA3R) add_components Add Components to 96-well Plate (Membranes, Radioligand, Compound) prep_membranes->add_components prep_reagents Prepare Reagents (Buffer, Radioligand, Compounds) prep_reagents->add_components incubation Incubate at 25°C for 90 min add_components->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting calculate_binding Calculate Specific Binding scintillation_counting->calculate_binding generate_curve Generate Competition Curve calculate_binding->generate_curve determine_ki Determine IC₅₀ and Ki generate_curve->determine_ki

Caption: Radioligand Binding Assay Workflow.

interpreting unexpected results with VUF8504

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VUF8504. Unexpected results can arise from the compound's specific mechanism of action and potential for off-target effects. This guide is designed to help you interpret your data and design appropriate follow-up experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily characterized as a potent and selective antagonist and allosteric modulator of the adenosine (B11128) A3 receptor (A3AR).[1] It has been shown to slow the dissociation of agonist radioligands, suggesting it can enhance agonist binding at the A3AR.[1]

Q2: Are there any known or potential off-target effects for this compound?

A2: While this compound is highly selective for the adenosine A3 receptor, its structural class has some distant similarities to ligands for other G-protein coupled receptors (GPCRs). Given that both the adenosine A3 receptor and the histamine (B1213489) H4 receptor (H4R) are coupled to Gi/o proteins and are involved in modulating inflammatory responses, there is a theoretical possibility of cross-reactivity, especially at higher concentrations. The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and dendritic cells.

Q3: I am observing an unexpected inflammatory or immune cell response. What could be the cause?

A3: An unexpected inflammatory response could be due to several factors. The adenosine A3 receptor itself has a complex role in inflammation, with reports of both pro- and anti-inflammatory effects depending on the cell type and context.[2] Alternatively, if your experimental system involves immune cells, an off-target effect on the histamine H4 receptor could be considered, as H4R activation is known to mediate mast cell and eosinophil chemotaxis.[3][4]

Troubleshooting Unexpected Results

Issue 1: Unexpected Decrease in cAMP Accompanied by an Inflammatory Response

Scenario: You are using this compound to study A3AR in a cell line that also expresses the histamine H4 receptor (e.g., a hematopoietic cell line). You observe the expected decrease in forskolin-stimulated cAMP levels, but also see an increase in inflammatory markers or cell migration that is not consistent with published A3AR pharmacology.

Possible Cause: The observed effects may be a composite of A3AR antagonism and off-target agonism at the H4R. Both receptors couple to Gi, which inhibits adenylyl cyclase, leading to a decrease in cAMP. However, H4R activation is also strongly linked to pro-inflammatory responses like chemotaxis.

Troubleshooting Steps:

  • Confirm Receptor Expression: Verify the expression of both ADORA3 (A3R) and HRH4 (H4R) in your cell line at the mRNA and protein level (qPCR and Western blot, respectively).

  • Use Selective Antagonists: Perform your experiment in the presence of a highly selective H4R antagonist (e.g., JNJ 7777120) or a selective A3AR antagonist with a different chemical scaffold. If the unexpected inflammatory response is blocked by the H4R antagonist while the cAMP response is unaffected, this points to an off-target effect.

  • Dose-Response Analysis: Perform a dose-response curve for this compound for both the cAMP response and the inflammatory endpoint. A significant difference in the EC50 values for the two responses may suggest the involvement of different receptors.

Issue 2: Inconsistent or Biphasic Dose-Response Curves

Scenario: When treating your cells with a range of this compound concentrations, you observe a non-monotonic dose-response curve. For instance, the effect may increase with dose up to a certain concentration and then decrease at higher concentrations.

Possible Cause: This could be due to the dual nature of this compound as both a competitive antagonist and an allosteric modulator at the A3AR. At lower concentrations, the allosteric effects might dominate, while at higher concentrations, competitive antagonism at the orthosteric site may become more prominent. Another possibility is the engagement of a lower-affinity off-target receptor at higher concentrations.

Troubleshooting Steps:

  • Radioligand Binding Assays: If possible, perform competitive radioligand binding assays with a known A3AR agonist radioligand in the presence of increasing concentrations of this compound. This can help to deconvolve its effects on agonist affinity.

  • Functional Assays with Selective Tools: Use a selective A3AR agonist and observe how increasing concentrations of this compound modulate its effect. Compare this with the effects of a purely competitive A3AR antagonist.

  • Test for Off-Target Activity: As in Issue 1, use selective antagonists for other potential targets (like H4R) to see if they can resolve the biphasic nature of the curve.

Quantitative Data Summary

CompoundReceptorAffinity (Ki)SpeciesReference
This compoundAdenosine A317.0 nMHuman[1]
This compoundHistamine H4Not Reported--
HistamineHistamine H45-10 nMHuman[3]
JNJ 7777120Histamine H426 nMHuman[5]

Note: The lack of reported affinity for this compound at the H4 receptor highlights the importance of experimentally verifying potential off-target effects.

Experimental Protocols

cAMP Measurement (GloSensor™ Assay)

This protocol is for measuring changes in intracellular cAMP levels in response to GPCR activation, particularly for Gi-coupled receptors.

Materials:

  • GloSensor™ cAMP Reagent (Promega)

  • HEPES-buffered saline

  • White, opaque 96-well or 384-well plates

  • Cells expressing the receptor of interest

  • Forskolin (B1673556)

  • Selective antagonists (as needed)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in white-walled, clear-bottom microplates at a density determined to be optimal for your cell line and allow them to attach overnight.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Equilibration: Remove the cell culture medium and add the GloSensor™ reagent-containing medium to the cells. Incubate for 2 hours at room temperature.

  • Baseline Reading: Measure baseline luminescence.

  • Compound Addition: Add this compound at various concentrations. If testing for antagonism, pre-incubate with this compound before adding an agonist. To measure Gi-mediated inhibition, stimulate with an appropriate concentration of forskolin (e.g., 10 µM) in the presence or absence of this compound.

  • Measurement: Read luminescence after 15-20 minutes of compound addition. A decrease in the forskolin-stimulated signal indicates Gi activation.

Intracellular Calcium Mobilization (Fluo-4 Assay)

This protocol measures changes in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Materials:

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. Remove the culture medium from the cells and add the Fluo-4 loading solution.

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with HBSS.

  • Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence (Ex/Em = 490/525 nm) for a short period.

  • Compound Injection: Inject this compound at various concentrations and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes. An increase in fluorescence indicates a rise in intracellular calcium.

Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of cells, which is a key functional output for H4R activation in immune cells.

Materials:

  • Boyden chamber or Transwell® inserts (5 µm pores for neutrophils)

  • 24-well plates

  • Chemoattractant (e.g., histamine for H4R)

  • Calcein-AM or other cell viability dye

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate primary immune cells (e.g., neutrophils, eosinophils) and resuspend them in serum-free medium.

  • Assay Setup: Add medium containing the chemoattractant and/or this compound to the lower chamber of the 24-well plate.

  • Cell Seeding: Place the Transwell® insert into the well and add the cell suspension to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification: Remove the insert. To quantify migrated cells, either count the cells that have migrated to the lower chamber using a microscope or use a fluorescence-based method. For the latter, add a cell lysis buffer containing a fluorescent dye (like Calcein-AM which measures esterase activity in live cells) to the lower chamber, incubate, and then read the fluorescence.

Visualizations

GpcrSignaling cluster_A3 Adenosine A3 Receptor Pathway VUF8504_A3 This compound A3R A3R VUF8504_A3->A3R Antagonist/ Allosteric Modulator Gi_A3 Gi/o A3R->Gi_A3 Gq_A3 Gq A3R->Gq_A3 AC_A3 Adenylyl Cyclase Gi_A3->AC_A3 MAPK_A3 MAPK (ERK1/2) Gi_A3->MAPK_A3 cAMP_A3 ↓ cAMP AC_A3->cAMP_A3 PLC_A3 PLC Gq_A3->PLC_A3 Ca_A3 ↑ Ca2+ PLC_A3->Ca_A3

Figure 1: Canonical signaling pathways of the Adenosine A3 Receptor (A3R).

GpcrOffTarget cluster_H4 Potential Off-Target H4 Receptor Pathway VUF8504_H4 This compound (High Conc.) H4R H4R VUF8504_H4->H4R Agonist? Gi_H4 Gi/o H4R->Gi_H4 AC_H4 Adenylyl Cyclase Gi_H4->AC_H4 Chemotaxis Chemotaxis/ Inflammation Gi_H4->Chemotaxis cAMP_H4 ↓ cAMP AC_H4->cAMP_H4

Figure 2: Potential off-target signaling via the Histamine H4 Receptor (H4R).

TroubleshootingWorkflow Start Unexpected Result Observed with this compound CheckReceptors Confirm A3R and H4R expression (qPCR/WB)? Start->CheckReceptors DoseResponse Perform dose-response for all readouts CheckReceptors->DoseResponse Yes SelectiveAntagonist Use selective H4R antagonist (e.g., JNJ 7777120) EffectBlocked Is unexpected effect blocked? SelectiveAntagonist->EffectBlocked DifferentEC50 Are EC50s different? SelectiveAntagonist->DifferentEC50 Compare EC50s OffTarget Result likely due to H4R off-target effect EffectBlocked->OffTarget Yes A3Mediated Result likely A3R-mediated or other off-target EffectBlocked->A3Mediated No DoseResponse->SelectiveAntagonist MultipleTargets Suggests multiple targets or complex pharmacology DifferentEC50->MultipleTargets Yes

Figure 3: Workflow for troubleshooting unexpected results with this compound.

References

VUF8504 Technical Support Center: Stability and Long-Term Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of VUF8504. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

While specific long-term stability data for this compound is not extensively published, based on the general guidelines for analogous heterocyclic compounds and histamine (B1213489) H4 receptor antagonists, the following conditions are recommended for the storage of solid this compound:

Storage ConditionTemperatureDurationContainer
Long-term-20°CUp to 3 yearsTightly sealed, light-resistant vial
Short-term4°CUp to 2 yearsTightly sealed, light-resistant vial

Q2: How should I store this compound in solution?

For this compound solutions, it is crucial to minimize degradation. Based on practices for similar compounds, the following storage conditions are advised:

SolventTemperatureDurationNotes
DMSO-80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.
Aqueous Buffers-80°CUp to 6 monthsUse freshly prepared buffers and filter-sterilize. Stability is pH-dependent.

Q3: What are the known stability issues with this compound?

This compound possesses a quinazoline (B50416) core structure. Studies on other quinazoline derivatives have indicated potential stability issues under certain conditions. Key factors that may affect this compound stability include:

  • pH: Quinazolines can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially when heated. It is advisable to maintain solutions at a neutral pH.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: While not specifically documented for this compound, similar compounds can be light-sensitive. It is best practice to protect solutions from light.

One study on piperazinyl quinazoline derivatives showed significant decomposition at 80°C in 0.1 M HCl and complete degradation in 0.1 M NaOH.[1] However, another study on a different quinazoline derivative demonstrated high stability in ultrapure water at 4°C for over 40 days.

Troubleshooting Guide

Encountering unexpected results in your experiments with this compound? This guide will help you troubleshoot potential issues related to its stability.

Problem 1: Loss of compound activity or inconsistent results over time.

This is a common indicator of compound degradation.

  • Possible Cause 1: Improper Storage of Stock Solutions.

    • Solution: Ensure your stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a solid sample if degradation is suspected.

  • Possible Cause 2: Instability in Experimental Buffer.

    • Solution: Verify the pH of your experimental buffer. For quinazoline-based compounds, a neutral pH is generally recommended. Avoid highly acidic or basic conditions. Prepare fresh buffers for each experiment.

  • Possible Cause 3: Thermal Degradation.

    • Solution: Minimize the time this compound solutions are kept at room temperature or higher. If your experimental protocol requires incubation at elevated temperatures, consider including a stability control to assess for degradation under those conditions.

Problem 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).

This could signify the formation of degradation products.

  • Possible Cause: Hydrolysis of the Quinazoline Ring.

    • Troubleshooting Step: The quinazoline ring can undergo hydrolysis in warm acidic or alkaline solutions.[2] Analyze a sample of your stock solution and a freshly prepared solution by LC-MS to compare impurity profiles. If new peaks are present in the older sample, degradation has likely occurred.

    • Preventative Measure: Maintain solution pH as close to neutral as possible and store at low temperatures.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results (e.g., loss of activity) check_storage Review Storage Conditions of Stock Solution start->check_storage storage_ok Storage Conditions Correct? (-80°C, minimal freeze-thaw) check_storage->storage_ok prepare_fresh Prepare Fresh Stock Solution from Solid Compound storage_ok->prepare_fresh No check_buffer Evaluate Experimental Buffer (pH, age) storage_ok->check_buffer Yes re_run_exp Re-run Experiment prepare_fresh->re_run_exp buffer_ok Buffer Conditions Optimal? (Neutral pH, freshly prepared) check_buffer->buffer_ok adjust_buffer Adjust Buffer Conditions (Use fresh, neutral pH buffer) buffer_ok->adjust_buffer No check_temp Assess Experimental Temperature and Incubation Time buffer_ok->check_temp Yes adjust_buffer->re_run_exp temp_ok Temperature Exposure Minimized? check_temp->temp_ok modify_protocol Modify Protocol to Reduce Thermal Stress temp_ok->modify_protocol No analyze_purity Analyze Compound Purity (e.g., LC-MS) temp_ok->analyze_purity Yes modify_protocol->re_run_exp degradation_evident Degradation Products Evident? analyze_purity->degradation_evident degradation_evident->re_run_exp No consult_specialist Consult Technical Support/ Analytical Chemist degradation_evident->consult_specialist Yes

Troubleshooting workflow for this compound stability issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved. Sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-resistant tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Aqueous Solution Stability Assessment (Simplified)

This protocol provides a basic framework for assessing the stability of this compound in your experimental buffer.

  • Prepare a solution of this compound in your experimental buffer at the working concentration.

  • Take an initial sample (Time 0) and analyze it by HPLC or LC-MS to establish the initial purity and peak area.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C for 24 hours).

  • At defined time points (e.g., 2, 4, 8, 24 hours), take further samples for analysis.

  • Compare the chromatograms from each time point to the Time 0 sample. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Potential Degradation Pathway of Quinazoline Core

The primary non-metabolic degradation pathway of concern for the quinazoline scaffold in aqueous solution is hydrolysis.

DegradationPathway This compound This compound (Quinazoline derivative) Intermediate Hydrolytic Intermediate This compound->Intermediate H2O (Acidic or Alkaline Conditions, Heat) Products 2-Aminobenzaldehyde derivative + Formic Acid + Ammonia Intermediate->Products Ring Opening

Simplified hydrolytic degradation of the quinazoline core.

References

Technical Support Center: VUF8504 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUF8504 functional assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low signal, encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist for the human Adenosine (B11128) A3 receptor (A3R), with a Ki value of 17 nM.[1] It functions as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the primary agonist binding site. This binding enhances the affinity and/or efficacy of orthosteric agonists, potentiating their effect.

Q2: Which signaling pathway is activated by the Adenosine A3 receptor?

A2: The Adenosine A3 receptor (A3R) is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes. It preferentially couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] Additionally, A3R can couple to Gq proteins, which activates phospholipase C (PLC).[2][3][4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This increase in intracellular calcium is a common readout for A3R activation in functional assays.

Q3: What are the common cell lines used for this compound functional assays?

A3: Chinese Hamster Ovary (CHO) cells, specifically CHO-K1, and Human Embryonic Kidney 293 (HEK293) cells are commonly used for expressing the human A3R in functional assays.[6][7] These cell lines are often chosen for their robust growth characteristics and low endogenous expression of other adenosine receptors. For calcium mobilization assays, it may be necessary to co-express a promiscuous G protein, such as Gα16, to ensure a strong coupling of the receptor to the calcium signaling pathway.[8]

Q4: Why am I observing a low signal in my this compound calcium mobilization assay?

A4: A low signal in a this compound calcium mobilization assay can stem from several factors. Since this compound is a positive allosteric modulator, its effect is dependent on the presence of an A3R agonist. If the concentration of the agonist is too low or absent, you will not observe a significant signal potentiation by this compound. Other potential causes include low A3R expression in your cell line, suboptimal assay conditions (e.g., temperature, buffer composition), issues with the calcium indicator dye (e.g., insufficient loading, dye quenching), or problems with the detection instrument (e.g., incorrect filter sets, low sensitivity).

Troubleshooting Guide: Overcoming Low Signal

This guide provides a structured approach to troubleshooting and resolving low signal issues in your this compound functional assays.

Problem 1: Weak or No Agonist-Induced Signal

Before testing this compound, it is crucial to establish a robust response with a known A3R agonist.

Potential Cause Recommended Solution
Low Receptor Expression - Verify A3R expression levels using techniques like Western blot, qPCR, or flow cytometry with a fluorescently labeled A3R antagonist.[9] - If expression is low, consider generating a new stable cell line or optimizing transient transfection conditions.
Poor Gq Coupling - Co-transfect cells with a promiscuous G protein, such as Gα16, to enhance the coupling of A3R to the PLC pathway and subsequent calcium release.[8]
Suboptimal Agonist Concentration - Perform a dose-response curve with a potent A3R agonist (e.g., NECA, Cl-IB-MECA) to determine the optimal EC50 and EC80 concentrations for your assay system.[10]
Cell Health and Density - Ensure cells are healthy and seeded at an optimal density. Over-confluent or under-confluent cells can lead to a poor response. Determine the optimal cell number per well for your specific plate format (e.g., 96-well, 384-well).
Assay Buffer Composition - Use a buffered saline solution (e.g., HBSS) supplemented with calcium and magnesium. Ensure the pH is stable (typically 7.4).
Problem 2: Lack of this compound-Mediated Signal Potentiation

Once a reliable agonist response is achieved, a lack of potentiation by this compound can be addressed.

Potential Cause Recommended Solution
Inappropriate Agonist Concentration - To observe potentiation, use an agonist concentration at or near its EC20 value. At saturating agonist concentrations, the potentiating effect of an allosteric modulator may be less apparent.
This compound Concentration - Perform a concentration-response curve of this compound in the presence of a fixed concentration of agonist (e.g., EC20) to determine the optimal concentration for potentiation.
Incubation Time - Optimize the pre-incubation time with this compound before adding the agonist. Allosteric modulators may require a specific incubation period to effectively bind to the receptor.
Assay Window - If the maximal response to the agonist is already high, the assay window may be too small to detect further potentiation. Consider using a partial agonist to have a larger window for observing enhancement.
Problem 3: General Assay and Instrumentation Issues
Potential Cause Recommended Solution
Calcium Dye Issues - Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM) by optimizing dye concentration and incubation time (typically 30-60 minutes at 37°C). - Use probenecid (B1678239) in the loading buffer to prevent dye leakage from the cells.[11] - Protect the dye and loaded cells from light to prevent photobleaching.
Instrument Settings - Use the correct excitation and emission wavelengths for your chosen calcium dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4). - Optimize the instrument's sensitivity and gain settings.
Quenching Compounds - Some compounds can quench the fluorescence signal. Test for auto-fluorescence or quenching properties of your test compounds in a cell-free system.

Data Presentation

The following tables summarize expected quantitative data for A3R functional assays.

Table 1: Potency of Common A3R Agonists in Calcium Mobilization Assays

AgonistCell LineEC50 (nM)Reference
NECACHO-A369.2 ± 17.2[10]
MRS5698CHO-A317.3 ± 4.7[10]

Table 2: Expected Effect of a Positive Allosteric Modulator (PAM) like this compound on Agonist Potency

This table provides a representative example of how a PAM is expected to shift the concentration-response curve of an agonist.

AgonistConditionEC50 (nM)Fold Shift
A3R Agonist XBasal100-
A3R Agonist X+ 1 µM this compound254

Experimental Protocols

Calcium Mobilization Assay in HEK293 cells stably expressing human A3R

This protocol provides a general framework for a calcium mobilization assay. Optimization of specific parameters may be required.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human A3R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

    • The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) and probenecid (typically 2.5 mM).

    • Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of the A3R agonist and this compound in the assay buffer at a concentration 4-fold higher than the final desired concentration.

  • Assay Execution (using a fluorescence plate reader with an integrated liquid handler):

    • Place the cell plate and the compound plates into the instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • For antagonist/modulator mode, inject this compound into the wells and incubate for a predetermined time (e.g., 5-15 minutes).

    • Inject the A3R agonist into the wells.

    • Continue to record the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU = Fmax - Fmin) is calculated for each well.

    • Plot the ΔRFU against the log of the agonist concentration to generate concentration-response curves.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine EC50 values.

Visualizations

Adenosine A3 Receptor Gq Signaling Pathway

A3R_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum A3R Adenosine A3 Receptor (A3R) Gq Gq Protein A3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release Leads to Agonist Agonist Agonist->A3R Binds This compound This compound (PAM) This compound->A3R Binds (Allosteric site)

Caption: A3R Gq signaling pathway leading to calcium mobilization.

Troubleshooting Workflow for Low Signal

Troubleshooting_Workflow Start Low Signal in this compound Assay Check_Agonist Is there a robust signal with agonist alone? Start->Check_Agonist Troubleshoot_Agonist Troubleshoot Agonist Response: - Receptor Expression - G-protein Coupling - Cell Health/Density Check_Agonist->Troubleshoot_Agonist No Check_PAM_Effect Is this compound potentiating the agonist signal? Check_Agonist->Check_PAM_Effect Yes Troubleshoot_Agonist->Start Re-test Contact_Support Consult Further Technical Support Troubleshoot_Agonist->Contact_Support Troubleshoot_PAM Troubleshoot PAM Effect: - Agonist Concentration (use EC20) - this compound Concentration - Incubation Time Check_PAM_Effect->Troubleshoot_PAM No Check_Assay_Conditions Are assay conditions optimal? Check_PAM_Effect->Check_Assay_Conditions Yes Troubleshoot_PAM->Start Re-test Troubleshoot_PAM->Contact_Support Troubleshoot_Assay Troubleshoot General Assay: - Dye Loading - Instrument Settings - Buffer Composition Check_Assay_Conditions->Troubleshoot_Assay No Success Signal Restored Check_Assay_Conditions->Success Yes Troubleshoot_Assay->Start Re-test Troubleshoot_Assay->Contact_Support

Caption: Logical workflow for troubleshooting low signal in this compound assays.

References

minimizing non-specific binding of VUF8504

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of VUF8504 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective antagonist for the human adenosine (B11128) A3 receptor (A3AR), which is a G protein-coupled receptor (GPCR).[1] It is a valuable tool for studying the pharmacology and physiological roles of the A3AR.

Q2: What is non-specific binding and why is it a problem?

Non-specific binding refers to the interaction of a ligand, such as this compound, with molecules or surfaces other than its intended target (the A3AR). This can include binding to other proteins, lipids, filters, and assay tubes. High non-specific binding can obscure the true specific binding signal, leading to inaccurate measurements of affinity (Ki) and receptor density (Bmax).

Q3: How is non-specific binding determined in an experiment?

Non-specific binding is measured by incubating the radiolabeled ligand (e.g., [³H]-VUF8504) with the receptor preparation in the presence of a high concentration of a non-radiolabeled competitor that also binds to the A3AR. This "cold" ligand will occupy all the specific binding sites, so any remaining bound radioactivity is considered non-specific.

Q4: What is an acceptable level of non-specific binding?

Ideally, non-specific binding should be less than 10% of the total binding. However, levels up to 50% can sometimes be acceptable, depending on the assay window and the specific experimental goals. The key is to have a specific binding signal that is sufficiently high to be accurately measured above the non-specific background.

Troubleshooting Guide: High Non-Specific Binding of this compound

This guide provides potential causes and solutions for high non-specific binding observed in experiments with this compound.

Potential Cause Troubleshooting Steps & Solutions
Suboptimal Buffer Conditions Adjust pH: The charge of this compound and the membrane components can be influenced by the buffer pH. Systematically test a range of pH values (e.g., 7.2, 7.4, 7.6) to find the optimal condition that minimizes non-specific interactions.[2][3] Increase Ionic Strength: Adding salts like NaCl (e.g., 50-150 mM) can reduce electrostatic interactions that contribute to non-specific binding.[2][3]
Inadequate Blocking Add Blocking Agents: Include a blocking protein like Bovine Serum Albumin (BSA) (typically 0.1-1%) in your assay buffer.[2][3] BSA can help to saturate non-specific binding sites on the assay components. For some systems, other blocking agents like non-fat dry milk or specific blocking solutions may be effective.
High Radioligand Concentration Optimize Ligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. For competition assays, use a concentration at or below the Kd of the radioligand.
Issues with Receptor Preparation Optimize Protein Concentration: Too high a concentration of membrane protein can increase non-specific binding sites. Perform a protein concentration curve to determine the optimal amount that gives a good specific signal without excessive non-specific binding.
Filter and Apparatus Binding Pre-soak Filters: Pre-soaking glass fiber filters in a solution of a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. Test Different Filter Types: If high filter binding is suspected, test different types of filter materials.
Insufficient Washing Optimize Wash Steps: Ensure rapid and efficient washing of the filters with ice-cold wash buffer to remove unbound radioligand. Increase the number of washes or the volume of wash buffer if necessary.
Ligand Properties Include a Detergent: For hydrophobic ligands, non-specific binding to plasticware and membranes can be an issue. Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.1%) in the assay buffer can help to mitigate this.[2]

Experimental Protocols

Radioligand Binding Assay for A3AR with this compound

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the A3AR, with steps to minimize non-specific binding of this compound.

Materials:

  • Membrane Preparation: Cell membranes expressing the human A3AR.

  • Radioligand: [³H]-VUF8504 or another suitable A3AR radioligand.

  • Non-specific Agent: A high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM of an established A3AR agonist or antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Blocking Agent: Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filters: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates.

Procedure:

  • Prepare Assay Buffer with Blocking Agent: Add BSA to the assay buffer to a final concentration of 0.5% (w/v).

  • Assay Setup: Set up the assay in triplicate in a 96-well plate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand at the desired concentration (e.g., at its Kd), and 100 µL of the A3AR membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of the non-specific agent, 50 µL of the radioligand, and 100 µL of the A3AR membrane preparation.

    • Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of the radioligand, and 100 µL of the A3AR membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation.

Visualizations

G cluster_workflow Experimental Workflow for Minimizing Non-Specific Binding A Initial Assay Setup (Standard Conditions) B Measure Total and Non-Specific Binding (NSB) A->B C Is NSB > 10% of Total? B->C D Proceed with Main Experiment C->D No E Troubleshooting Steps C->E Yes F Optimize Buffer (pH, Ionic Strength) E->F G Add/Optimize Blocking Agent (BSA) E->G H Optimize Ligand & Receptor Concentration E->H I Re-evaluate NSB F->I G->I H->I I->C

Caption: Workflow for troubleshooting and minimizing non-specific binding.

G cluster_binding Ligand-Receptor Interactions Receptor A3A Receptor This compound This compound This compound->Receptor Specific Binding OtherProtein Other Membrane Protein This compound->OtherProtein Non-Specific Binding Filter Filter Matrix This compound->Filter Non-Specific Binding

Caption: Diagram of specific vs. non-specific binding of this compound.

References

addressing VUF8504 variability between experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VUF8504. This resource is designed for researchers, scientists, and drug development professionals to address potential variability and common issues encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a modulator of the Adenosine A3 receptor (A3R).[1] It is a potent and selective ligand for the human A3R, with an affinity in the nanomolar range.[1] this compound and similar compounds have been shown to act as allosteric enhancers, slowing the dissociation of agonist radioligands from the A3R, which suggests they modulate the receptor's function rather than directly competing with the natural ligand.[1]

Q2: I am observing significant variability in my experimental results between different batches of this compound. What could be the cause?

A2: Batch-to-batch variability is a common challenge in experiments involving small molecules and can stem from several factors:

  • Compound Purity and Integrity: Differences in the purity of this compound between batches can lead to inconsistent results.[2][3][4] Even minor impurities can have significant biological effects.[2] It is crucial to obtain a Certificate of Analysis (CoA) for each batch to verify its purity.

  • Compound Stability and Storage: this compound, like many small molecules, can degrade over time if not stored correctly.[5][6] Factors such as exposure to light, air, and repeated freeze-thaw cycles can affect its stability.[6]

  • Solution Preparation: Inconsistencies in preparing stock and working solutions can introduce variability. This includes errors in weighing, choice of solvent, and ensuring complete dissolution.[7][8]

  • Experimental Conditions: Variations in cell culture conditions (e.g., cell passage number, confluency), reagent quality, and assay execution can all contribute to result variability.[5]

Q3: How should I prepare and store this compound solutions to minimize variability?

A3: Proper preparation and storage are critical for obtaining consistent results.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules.[5] However, it is important to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts.[5][9]

  • Stock Solution Preparation: Use a high-precision analytical balance to weigh the compound and volumetric flasks for accurate volume measurements.[7][8] Ensure the compound is fully dissolved by vortexing or gentle warming, being cautious of potential degradation with heat.[9]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Protect solutions from light by using amber vials or wrapping containers in foil.[6] For long-term storage, inert gas like argon or nitrogen can be used to purge the vial's headspace to prevent oxidation.[6]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded, especially upon thawing frozen stocks.[6] To address this, thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.[6] If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.[6]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when using this compound.

Issue 1: Inconsistent IC50/EC50 Values
Possible Cause Troubleshooting Step
Batch-to-Batch Variation in Purity Request and compare the Certificate of Analysis for each batch. If purity differs significantly, this is a likely cause. Consider sourcing from a single, reliable vendor.[2][10]
Compound Degradation Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.[5] Perform a stability test of your compound under experimental conditions.[6]
Inaccurate Solution Concentration Re-prepare the stock solution, ensuring accurate weighing and volume measurements.[8] Use calibrated pipettes and volumetric flasks.[5][7]
Variable Cell Culture Conditions Standardize cell culture protocols, including cell passage number, confluency, and serum source.[5] Regularly test for mycoplasma contamination.
Assay Reagent Variability Ensure all reagents are within their expiration dates and have been stored correctly.[5] Use reagents from the same lot number across experiments where possible.
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause Troubleshooting Step
Compound's Hydrophobic Nature While DMSO is used for stock solutions, ensure the final concentration in the assay medium is low (<0.5%).[5]
Precipitation at Working Concentration Visually inspect solutions for any precipitate. If observed, try lowering the final concentration or using a different solvent for the final dilution step.
pH-Dependent Solubility The solubility of ionizable compounds can be pH-sensitive.[5] Test the solubility of this compound in buffers with slightly different pH values, ensuring the pH is compatible with your assay.
Use of Solubilizing Agents For in vitro assays, consider using low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 to improve solubility.[5] However, their compatibility with the specific assay must be validated.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable solutions of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the stock solution aliquots at -20°C or -80°C.

  • For working solutions, thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the appropriate assay buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is kept to a minimum (e.g., ≤ 0.1%).

Protocol 2: In Vitro Cell-Based Assay to Determine this compound Potency

Objective: To determine the potency (e.g., EC50) of this compound in a cell line expressing the Adenosine A3 Receptor.

Materials:

  • Cells expressing the human Adenosine A3 Receptor (e.g., HEK293-A3R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound working solutions

  • Adenosine A3 receptor agonist (e.g., IB-MECA)

  • Assay buffer

  • Assay plate (e.g., 96-well or 384-well)

  • Detection reagents for the specific assay readout (e.g., cAMP assay kit)

  • Plate reader

Procedure:

  • Seed the HEK293-A3R cells into the assay plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in assay buffer at concentrations ranging from sub-nanomolar to micromolar.

  • Prepare a fixed concentration of the A3R agonist (e.g., at its EC80 concentration).

  • Remove the culture medium from the cells and wash with assay buffer.

  • Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).

  • Add the A3R agonist to the wells containing this compound and to control wells. Include a vehicle control (DMSO) and a positive control (agonist only).

  • Incubate for the appropriate time according to the assay manufacturer's instructions.

  • Lyse the cells and perform the detection step (e.g., measure cAMP levels).

  • Read the plate using a plate reader.

  • Analyze the data using a non-linear regression curve fit (e.g., sigmoidal dose-response) to determine the EC50 of this compound.

Visualizations

Signaling Pathway of Adenosine A3 Receptor Modulation

G cluster_membrane Cell Membrane A3R Adenosine A3 Receptor (A3R) G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits This compound This compound (Allosteric Modulator) This compound->A3R Enhances Agonist Binding Agonist Agonist (e.g., Adenosine) Agonist->A3R Binds cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: this compound allosterically modulates the Adenosine A3 Receptor.

Experimental Workflow for Assessing this compound Variability

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Batch1 This compound Batch 1 Stock1 Prepare Stock Solution 1 Batch1->Stock1 Batch2 This compound Batch 2 Stock2 Prepare Stock Solution 2 Batch2->Stock2 Assay1 In Vitro Assay (Batch 1) Stock1->Assay1 Assay2 In Vitro Assay (Batch 2) Stock2->Assay2 Data1 Data Analysis 1 Assay1->Data1 Data2 Data Analysis 2 Assay2->Data2 Compare Compare Results Data1->Compare Data2->Compare

Caption: Workflow for comparing the activity of different this compound batches.

Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Results Observed CheckPurity Check CoA for Batch Purity Start->CheckPurity PurityOK Purity Consistent? CheckPurity->PurityOK PrepFresh Prepare Fresh Solutions FreshOK Inconsistency Persists? PrepFresh->FreshOK Standardize Standardize Experimental Conditions StandardOK Inconsistency Resolved? Standardize->StandardOK PurityOK->PrepFresh Yes SourcePurity Source of Variability: Compound Purity PurityOK->SourcePurity No FreshOK->Standardize Yes SourcePrep Source of Variability: Solution Stability/Prep FreshOK->SourcePrep No SourceExp Source of Variability: Experimental Conditions StandardOK->SourceExp No Resolved Problem Resolved StandardOK->Resolved Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing VUF8504 Delivery in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of VUF8504. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual guides to relevant signaling pathways and workflows.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions that may arise during the formulation and administration of this compound in in vivo experiments.

Formulation and Solubility

Q1: What are the recommended solvents for dissolving this compound for in vivo use?

Q2: My this compound solution is cloudy or forms a precipitate upon dilution in a physiological buffer. What should I do?

A2: This indicates that this compound is precipitating out of the solution upon the addition of an aqueous buffer. To address this, consider the following:

  • Optimize the vehicle composition: Increase the percentage of the organic solvent (e.g., DMSO) or the solubilizing agent (e.g., PEG300, Tween 80) in your final formulation.

  • pH adjustment: The solubility of some compounds is pH-dependent. Assess the effect of adjusting the pH of your final formulation.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

  • Warm the solution: Gently warming the solution may improve solubility, but be cautious of potential compound degradation.

  • Prepare a more concentrated stock: Dissolve this compound at a higher concentration in your primary solvent and then perform a serial dilution in the final vehicle.

Administration Route and Dosing

Q3: What is the most appropriate route of administration for this compound in a rodent model?

A3: The choice of administration route significantly impacts the pharmacokinetics and bioavailability of this compound.[2] Common routes for systemic delivery include:

  • Intraperitoneal (IP) injection: A simpler technique than intravenous injection, but can result in variable absorption.[2]

  • Intravenous (IV) injection: Provides rapid and complete bioavailability but requires technical expertise.[2]

  • Oral gavage: Often used for chronic dosing studies to mimic human exposure.[2] This route was found to be suitable for high doses of another compound, auranofin, in mice.[1]

  • Subcutaneous (SC) injection: Can provide a slower release profile.

The optimal route will depend on your specific experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of your this compound formulation.

Q4: I am not observing the expected biological effect of this compound in my in vivo model. What are some potential reasons?

A4: A lack of efficacy can stem from several factors:

  • Poor bioavailability: this compound may not be reaching the target tissue in sufficient concentrations. Consider a different administration route or formulation to improve absorption and distribution.

  • Rapid metabolism: The compound may be quickly metabolized and cleared from the system. Pharmacokinetic studies are necessary to determine the half-life of this compound in your model.

  • Incorrect dosing: The dose may be too low to elicit a biological response. A dose-response study is recommended to determine the optimal dose.

  • Off-target effects: While this compound is reported to be a selective adenosine (B11128) A3 receptor ligand, it's important to consider potential interactions with other receptors or pathways at higher concentrations.[3]

  • Animal model selection: The expression and function of the adenosine A3 receptor may differ between species and even strains of animals.

Data Presentation: Vehicle Composition and Administration Volumes

Table 1: Example Vehicle Compositions for In Vivo Delivery of this compound

Vehicle ComponentPercentage (%) for IP/IV InjectionPercentage (%) for Oral GavagePurpose
DMSO5 - 10%10 - 50%Primary solvent to dissolve this compound
PEG300/PEG40020 - 40%40%Co-solvent and to improve solubility
Tween 80/Cremophor EL5 - 10%N/ASurfactant to prevent precipitation
Saline (0.9% NaCl) or PBSq.s. to 100%N/ADiluent to achieve final concentration
WaterN/Aq.s. to 100%Diluent for oral formulations
Ethanol (B145695)N/A10%Co-solvent

Table 2: Recommended Maximum Administration Volumes in Rodents

Administration RouteMouse (mL/kg)Rat (mL/kg)
Intravenous (IV)55
Intraperitoneal (IP)1010
Subcutaneous (SC)105
Oral (PO)1010

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Prepare the vehicle solution. For a 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline vehicle:

    • In a sterile conical tube, add the required volume of DMSO.

    • Add the calculated amount of this compound to the DMSO and vortex until fully dissolved.

    • Add the PEG400 and Tween 80, and vortex to mix thoroughly.

    • Slowly add the saline while vortexing to prevent precipitation.

  • Filter the final solution through a 0.22 µm sterile filter to remove any potential particulates.

  • Store the formulation appropriately (e.g., at 4°C, protected from light) until administration. Allow the solution to return to room temperature before injection.

Visualizations

VUF8504_Signaling_Pathway Hypothetical this compound Signaling Pathway This compound This compound A3R Adenosine A3 Receptor This compound->A3R binds Gi Gi Protein A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC PLC Gi->PLC activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibits CREB CREB PKA->CREB inhibits phosphorylation Gene Gene Expression CREB->Gene IP3 ↑ IP3 PLC->IP3 Ca ↑ Ca2+ IP3->Ca CellularResponse Cellular Response Ca->CellularResponse

Caption: Hypothetical signaling cascade initiated by this compound binding to the Adenosine A3 Receptor.

In_Vivo_Delivery_Workflow This compound In Vivo Delivery Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation This compound Formulation (Solubility & Vehicle Optimization) DoseCalc Dose Calculation Formulation->DoseCalc Administration Administration (IP, IV, PO, etc.) DoseCalc->Administration AnimalPrep Animal Acclimatization & Grouping AnimalPrep->Administration Monitoring Post-administration Monitoring Administration->Monitoring PK Pharmacokinetic Analysis Monitoring->PK PD Pharmacodynamic Analysis Monitoring->PD Data Data Analysis & Interpretation PK->Data PD->Data

References

Validation & Comparative

A Comparative Guide to VUF8504 and Other A3 Adenosine Receptor Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of VUF8504 with other key modulators of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of binding affinities, functional potencies, and underlying signaling pathways to inform compound selection and experimental design.

Introduction to A3 Adenosine Receptor Modulation

The A3AR primarily couples to Gi/o and Gq proteins.[2] Activation of these pathways typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn modulates intracellular calcium levels and protein kinase C (PKC) activity.[1] The diverse downstream effects make A3AR an attractive therapeutic target. Modulators of A3AR can be broadly categorized as agonists, antagonists, and allosteric modulators. This compound is a potent and selective antagonist of the human A3AR.

Comparative Performance of A3AR Modulators

The following tables summarize the binding affinity (Ki) and functional potency (IC50/EC50) of this compound and other well-characterized A3AR modulators. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions, which can influence direct comparability.

Antagonists

This compound emerges as a highly potent A3AR antagonist. Its sub-nanomolar affinity for the human A3AR is noteworthy. For comparison, MRS1220 also displays very high affinity for the human receptor but is known for its significant species-dependent variability, showing low affinity for rodent A3ARs.[2][3]

CompoundTypeSpeciesKi (nM) at A3ARSelectivity (Fold vs A1/A2A)Reference
This compound AntagonistHuman0.017High (exact values not available in a comparative table)MedchemExpress
MRS1220AntagonistHuman0.65470-fold vs rat A1, 80-fold vs rat A2A[4]
MRS1523AntagonistHuman43.9Moderately selective for rodent A3ARs[3]
PSB-11AntagonistHuman~3.5Inactive at rodent A3ARs[3]
Agonists

The agonists IB-MECA and its 2-chloro derivative, Cl-IB-MECA, are widely used as reference compounds due to their high affinity and selectivity for the A3AR.[1][5][6]

CompoundTypeSpeciesKi (nM) at A3ARSelectivity (Fold vs A1/A2A)Reference
IB-MECAAgonistHuman/Rat1.1~50-fold vs A1/A2A[6]
Cl-IB-MECAAgonistRat0.332500-fold vs A1, 1400-fold vs A2A[4][5]
NECAAgonistHuman~28Non-selective[7]

Signaling Pathways and Experimental Workflows

The modulation of the A3 adenosine receptor initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of A3AR and a typical experimental workflow for characterizing A3AR modulators.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3AR A3 Adenosine Receptor G_protein Gα(i/o/q) / Gβγ A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation ATP ATP AC->ATP Conversion IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 cAMP cAMP Cellular_Response Cellular Response (e.g., anti-inflammatory) cAMP->Cellular_Response ATP->cAMP Ca2_PKC ↑ [Ca²⁺]i PKC Activation IP3_DAG->Ca2_PKC MAPK MAPK Pathway Ca2_PKC->MAPK MAPK->Cellular_Response Modulator A3AR Modulator (e.g., this compound) Modulator->A3AR

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_assays Experimental Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis (Determine Ki, IC50/EC50, Selectivity) Binding_Assay->Data_Analysis Functional_Assay Functional Assays (cAMP, GTPγS, NanoBiT) Functional_Assay->Data_Analysis Compound_Selection Select A3AR Modulators (e.g., this compound, MRS1220, IB-MECA) Compound_Selection->Binding_Assay Compound_Selection->Functional_Assay Cell_Culture Prepare Cells Expressing A3AR (e.g., HEK293, CHO) Cell_Culture->Functional_Assay Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Membrane_Prep->Binding_Assay Comparison Comparative Analysis of Modulators Data_Analysis->Comparison

Caption: Workflow for Characterizing A3AR Modulators.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to characterize A3AR modulators.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the A3AR.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human A3AR (e.g., HEK293 or CHO cells).

    • Radioligand: e.g., [3H]PSB-11, a selective A3AR antagonist radioligand.

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.

    • Unlabeled competitor ligands (this compound and others).

    • Glass fiber filters and a cell harvester for separating bound and free radioligand.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.

    • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).

    • The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (GloSensor™ Assay)

This assay measures the functional consequence of receptor activation or inhibition on a key downstream signaling molecule.

  • Objective: To determine the potency of agonists (EC50) or antagonists (IC50) by measuring changes in intracellular cAMP levels.

  • Materials:

    • HEK293 cells co-expressing the human A3AR and a GloSensor™ cAMP plasmid (a genetically encoded biosensor that emits light in the presence of cAMP).

    • CO2-independent cell culture medium.

    • GloSensor™ cAMP Reagent.

    • Test compounds (agonists and antagonists).

    • Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production to measure antagonism).

  • Procedure:

    • Seed the transfected cells in a white, clear-bottom 96-well plate.

    • Equilibrate the cells with the GloSensor™ cAMP Reagent in the CO2-independent medium for approximately 2 hours.

    • For agonists: Add varying concentrations of the agonist to the cells and measure luminescence over time.

    • For antagonists: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a short period, then add a fixed concentration of an agonist (e.g., Cl-IB-MECA) or forskolin to stimulate cAMP production. Measure the inhibition of the agonist-induced luminescence.

    • Luminescence is measured using a luminometer.

    • Data are normalized to the response of a reference agonist or the forskolin-stimulated response.

    • EC50 or IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Functional Assay: [35S]GTPγS Binding Assay

This assay measures the first step in G protein activation following receptor stimulation.

  • Objective: To assess the ability of agonists to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the A3AR.

  • Materials:

    • Cell membranes expressing the A3AR.

    • [35S]GTPγS.

    • Assay buffer containing GDP, MgCl2, and NaCl.

    • Test compounds.

  • Procedure:

    • Incubate the cell membranes with varying concentrations of the agonist in the assay buffer.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Measure the amount of [35S]GTPγS bound to the membranes by scintillation counting.

    • Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • EC50 values for agonists are determined from the concentration-response curves. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

Conclusion

This compound is a highly potent antagonist of the human A3 adenosine receptor. Its sub-nanomolar binding affinity positions it as a valuable tool for in vitro studies of A3AR function. When selecting a modulator for a specific research application, it is crucial to consider not only its potency at the target receptor but also its selectivity against other adenosine receptor subtypes and its pharmacological properties across different species. The significant species differences observed for some A3AR antagonists, such as MRS1220, underscore the importance of validating the activity of a chosen compound in the specific experimental system being used.[2][3] The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel and existing A3AR modulators.

References

VUF8504 Versus Agonist Effects on the A3 Adenosine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of VUF8504, a selective antagonist, and various agonists on the A3 adenosine (B11128) receptor (A3R). The A3R, a G protein-coupled receptor, is a promising therapeutic target for a range of conditions including inflammatory diseases, cancer, and neuropathic pain. Understanding the distinct actions of antagonists and agonists at this receptor is crucial for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways.

Introduction to A3 Receptor Modulation

The A3 adenosine receptor (A3R) plays a significant role in diverse physiological and pathophysiological processes. Its activation by endogenous adenosine or synthetic agonists typically initiates a cascade of intracellular events with therapeutic potential. Conversely, antagonists block these effects, providing a valuable tool for both research and potential therapeutic intervention where receptor over-activation is detrimental. This compound is a potent and highly selective antagonist for the human A3R, making it a critical pharmacological tool for dissecting A3R function. In contrast, A3R agonists, such as the well-characterized IB-MECA and Cl-IB-MECA, are being investigated in clinical trials for various diseases.

Quantitative Comparison of this compound and A3R Agonists

The following table summarizes the key quantitative parameters for this compound and representative A3R agonists. This data highlights the opposing nature of their interaction with the A3R.

ParameterThis compound (Antagonist)IB-MECA (Agonist)Cl-IB-MECA (Agonist)
Binding Affinity (Ki) 0.017 nM (human A3R)[1]~1-10 nM~0.3-1 nM
Functional Effect Blocks or reverses agonist-induced effectsActivates receptor signalingActivates receptor signaling
Effect on cAMP Levels Reverses agonist-induced inhibition of cAMP production[2]Inhibits adenylyl cyclase, decreasing cAMP levels[3][4]Potently inhibits adenylyl cyclase, decreasing cAMP levels[5]
Effect on Intracellular Ca2+ Blocks agonist-induced increase in intracellular Ca2+Can increase intracellular Ca2+ via Gq couplingCan increase intracellular Ca2+ via Gq coupling
Therapeutic Potential Potential for conditions with excessive A3R signalingAnti-inflammatory, anti-cancer, cardioprotectiveAnti-inflammatory, anti-cancer, neuropathic pain relief

Signaling Pathways: Agonist Activation vs. Antagonist Blockade

A3R agonists initiate signaling through coupling to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins. This compound, as an antagonist, binds to the receptor but does not elicit a downstream signal; instead, it prevents agonists from binding and activating these pathways.

A3R Agonist Signaling Pathway

Activation of the A3R by an agonist leads to the dissociation of the G protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These initial signals can then modulate downstream pathways like the MAPK/ERK pathway, influencing gene expression and cellular responses such as inflammation and cell growth.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist A3R Agonist A3R A3 Receptor Agonist->A3R Binds and Activates G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (via Gβγ) cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream Effects (e.g., altered gene expression) Downstream Effects (e.g., altered gene expression) cAMP->Downstream Effects (e.g., altered gene expression) Ca2 Intracellular Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Cellular Responses (e.g., inflammation, cell growth) Cellular Responses (e.g., inflammation, cell growth) MAPK->Cellular Responses (e.g., inflammation, cell growth)

A3R Agonist Signaling Cascade

This compound: Mechanism of Antagonism

This compound acts as a competitive antagonist. It binds to the same site on the A3R as agonists but does not induce the conformational change necessary for G protein activation. By occupying the binding site, this compound prevents agonists from accessing and activating the receptor, thereby blocking the initiation of the signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) A3R A3 Receptor This compound->A3R Binds and Blocks Agonist A3R Agonist Agonist->A3R Binding Prevented G_protein Gi/o Protein A3R->G_protein Activation Blocked No_Signal No Downstream Signaling start Start: Compound Synthesis (this compound & Agonist) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays cAMP_assay cAMP Accumulation Assay (Measure EC50/IC50, pA2) functional_assays->cAMP_assay ca_assay Calcium Mobilization Assay (Measure EC50/IC50) functional_assays->ca_assay other_assays Other Functional Assays (e.g., GTPγS binding, β-arrestin recruitment) functional_assays->other_assays data_analysis Data Analysis & Comparison (Schild Analysis for Antagonist) cAMP_assay->data_analysis ca_assay->data_analysis other_assays->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

References

Validating VUF8504 Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the selectivity of VUF8504, a potent antagonist for the adenosine (B11128) A3 receptor (A3AR), in a new cell line. This document outlines objective comparisons with alternative compounds and provides detailed experimental protocols and supporting data to ensure robust and reliable results.

Introduction to this compound and the Adenosine A3 Receptor

The adenosine A3 receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. Its activation is primarily coupled to Gαi and Gαq proteins. The Gαi pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. These signaling cascades ultimately modulate downstream pathways such as the MAPK/ERK pathway.

This compound has been identified as a potent and selective antagonist for the human A3AR[1]. Validating its selectivity in any new cellular model is a critical step to ensure that its observed biological effects are indeed mediated through the A3AR and not due to off-target interactions. This guide provides a systematic approach to this validation process.

Comparative Analysis of A3AR Ligands

To rigorously assess the selectivity of this compound, it is essential to compare its performance against other well-characterized A3AR ligands. This includes selective agonists and alternative antagonists.

Key Compounds for Comparison:

  • Cl-IB-MECA: A high-affinity and highly selective A3AR agonist, crucial for stimulating the receptor to measure antagonism[2][3].

  • MRS1220: A potent and highly selective antagonist for the human A3AR, serving as an excellent benchmark for comparing the antagonist properties of this compound[4][5].

Below is a summary of the reported binding affinities (Ki) for these compounds at human adenosine receptor subtypes.

CompoundTarget ReceptorKi (nM)Selectivity vs. A1ARSelectivity vs. A2AAR
This compound Human A3AR 0.017 ~824-fold -
Human A1AR14
MRS1220 Human A3AR 0.65 ~469-fold ~80-fold
Human A1AR305
Human A2AAR52
Cl-IB-MECA Human A3AR 0.33 ~2500-fold ~1400-fold

Note: Data compiled from multiple sources[1][3][4][5]. The selectivity is calculated as the ratio of Ki values (Ki of off-target / Ki of target).

Experimental Workflow for Validating this compound Selectivity

A multi-faceted approach is recommended to validate the selectivity of this compound in a new cell line. This involves confirming the expression of the target receptor and then conducting a series of binding and functional assays.

G cluster_0 Phase 1: Target Expression Confirmation cluster_1 Phase 2: Binding Affinity & Selectivity cluster_2 Phase 3: Functional Activity & Antagonism cluster_3 Phase 4: Data Analysis & Conclusion qPCR qPCR for ADORA3 mRNA WB Western Blot for A3AR Protein qPCR->WB FACS FACS for Cell Surface A3AR WB->FACS RB Radioligand Binding Assay (Competition with [125I]I-AB-MECA) FACS->RB cAMP cAMP Accumulation Assay RB->cAMP GTP [35S]GTPγS Binding Assay cAMP->GTP Ca Calcium Mobilization Assay GTP->Ca DA Determine Ki and IC50 Values Ca->DA Conc Confirm A3AR-mediated Effects DA->Conc

Experimental workflow for this compound selectivity validation.

Detailed Experimental Protocols

Cell Line Selection

The choice of cell line is critical for the validation studies. Two main types of cell lines should be considered:

  • Recombinant Cell Lines: CHO-K1 or HEK293 cells stably transfected to express the human A3AR are commonly used. These provide a high level of receptor expression, leading to robust assay signals.

  • Endogenously Expressing Cell Lines: To validate selectivity in a more physiologically relevant context, consider using cell lines that naturally express the A3AR. Examples include:

    • Human Mast Cell Line (HMC-1): Known to express functional A3ARs[6][7].

    • Human Promyelocytic Leukemia Cell Line (HL-60): Expresses A3AR and has been used to study A3AR-mediated effects[8][9][10][11].

    • Human Neutrophils: Primary cells that express A3AR and are involved in inflammatory responses[8][12][13].

Radioligand Binding Assay

This assay directly measures the binding of this compound to the A3AR and allows for the determination of its binding affinity (Ki).

Protocol:

  • Membrane Preparation:

    • Culture the chosen cell line to 80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer and homogenize.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [125I]I-AB-MECA).

    • Add increasing concentrations of unlabeled this compound or a reference compound (e.g., MRS1220).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to confirm that this compound acts as an antagonist at the A3AR, inhibiting the downstream signaling initiated by an agonist.

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

Protocol:

  • Cell Plating:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Pre-incubate the cells with increasing concentrations of this compound or a reference antagonist.

    • Add a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase) and a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA at its EC80).

    • Incubate for a defined period.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value for this compound's ability to reverse the agonist-induced decrease in cAMP.

This assay measures the activation of G proteins coupled to the A3AR and is a proximal readout of receptor activation.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes as described for the radioligand binding assay.

  • Assay Reaction:

    • In a 96-well plate, add the cell membrane preparation, GDP, and increasing concentrations of this compound.

    • Add a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA).

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for a defined period.

  • Separation and Detection:

    • Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound against the logarithm of the antagonist concentration to determine the IC50 value.

Adenosine A3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Adenosine A3 Receptor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Adenosine Adenosine / Agonist (e.g., Cl-IB-MECA) A3AR A3AR Adenosine->A3AR This compound Antagonist (this compound / MRS1220) This compound->A3AR Gi Gαi A3AR->Gi Gq Gαq A3AR->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK

Adenosine A3 Receptor Signaling Pathway.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of VUF8430 with the four subtypes of histamine (B1213489) receptors: H1R, H2R, H3R, and H4R. The data presented here is compiled from in vitro studies to offer a clear perspective on the compound's binding affinities and functional activities.

Quantitative Analysis of Receptor Interaction

The following table summarizes the binding affinities (Ki) and functional activities (EC50 or functional response) of VUF8430 at the human and rat histamine receptors. This data allows for a direct comparison of the compound's potency and selectivity.

ReceptorSpeciesBinding Affinity (Ki, nM)Functional Activity
H1R HumanInactiveInactive
H2R Human>10,000Very weakly active
H3R Human480Full agonist
H4R Human33Full agonist
H3R Rat150-
H4R Rat120-

Experimental Protocols

The data presented in this guide is based on standard and validated experimental protocols to ensure reliability and reproducibility.

Radioligand Binding Assays

Binding affinities of VUF8430 to the different histamine receptor subtypes were determined using radioligand binding assays. Membranes from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the specific human or rat histamine receptor subtype were used. The assays involved the displacement of a specific radioligand by increasing concentrations of VUF8430.

  • For H1R: Membranes were incubated with [3H]-mepyramine.

  • For H2R: Membranes were incubated with [3H]-tiotidine.

  • For H3R: Membranes were incubated with [3H]-Nα-methylhistamine.

  • For H4R: Membranes were incubated with [3H]-histamine.

Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. The concentration of VUF8430 that inhibited 50% of the specific binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

The functional activity of VUF8430 at the different histamine receptors was assessed using various functional assays.

  • H1R and H2R: Functional activity at H1R and H2R was determined by measuring intracellular Ca2+ mobilization or cAMP accumulation, respectively, in cells expressing these receptors. VUF8430 was found to be inactive at the H1 receptor and very weakly active at the H2 receptor.[1]

  • H3R and H4R: The agonistic activity of VUF8430 at H3R and H4R was determined using GTPγS binding assays or by measuring the inhibition of forskolin-induced cAMP accumulation in cells expressing these receptors. VUF8430 was identified as a full agonist at both the human H3 and H4 receptors.[2]

Experimental Workflow

The following diagram illustrates the general workflow used to assess the cross-reactivity of VUF8430 with related histamine receptors.

experimental_workflow cluster_cell_culture Cell Line Preparation cluster_binding_assay Binding Affinity Determination cluster_functional_assay Functional Activity Assessment cluster_results Results & Comparison cell_lines CHO or HEK293 Cells transfection Stable Transfection with Histamine Receptor Subtypes (H1R, H2R, H3R, H4R) cell_lines->transfection membrane_prep Membrane Preparation transfection->membrane_prep functional_assay Functional Assays (e.g., GTPγS binding, cAMP accumulation) transfection->functional_assay radioligand_binding Radioligand Binding Assay (Displacement of specific radioligand) membrane_prep->radioligand_binding data_analysis_binding Data Analysis (IC50 -> Ki) radioligand_binding->data_analysis_binding binding_profile Binding Affinity Profile data_analysis_binding->binding_profile data_analysis_functional Data Analysis (EC50, Emax) functional_assay->data_analysis_functional functional_profile Functional Activity Profile data_analysis_functional->functional_profile cross_reactivity Cross-Reactivity Analysis binding_profile->cross_reactivity functional_profile->cross_reactivity signaling_pathways cluster_h3r H3 Receptor Signaling cluster_h4r H4 Receptor Signaling VUF8430_H3R VUF8430 H3R H3R VUF8430_H3R->H3R Gai_H3R Gαi/o H3R->Gai_H3R AC_H3R Adenylate Cyclase Gai_H3R->AC_H3R cAMP_H3R ↓ cAMP AC_H3R->cAMP_H3R VUF8430_H4R VUF8430 H4R H4R VUF8430_H4R->H4R Gai_H4R Gαi/o H4R->Gai_H4R AC_H4R Adenylate Cyclase Gai_H4R->AC_H4R MAPK MAPK Pathway Gai_H4R->MAPK Ca_mobilization Ca²⁺ Mobilization Gai_H4R->Ca_mobilization cAMP_H4R ↓ cAMP AC_H4R->cAMP_H4R

References

A Comparative Analysis of VUF8504 and Other Allosteric Modulators of the Adenosine A3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of VUF8504 and other prominent allosteric modulators targeting the Adenosine (B11128) A3 Receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of conditions including inflammatory diseases, cancer, and chronic pain.[1] Allosteric modulators offer a nuanced approach to receptor modulation, providing potential advantages over traditional orthosteric ligands by fine-tuning the receptor's response to endogenous agonists like adenosine.[2] This can be particularly beneficial in disease states where adenosine levels are elevated, allowing for site- and event-specific drug action.[2][3]

Overview of this compound and Comparators

This compound is recognized as a potent and selective antagonist for the human Adenosine A3 receptor.[4] However, it also exhibits characteristics of an allosteric modulator, notably by slowing the dissociation of agonist radioligands from the receptor.[5] This dual activity profile makes it an interesting compound for comparative analysis.

This guide will compare this compound with other well-characterized A3AR allosteric modulators, primarily from two chemical classes:

  • 1H-imidazo[4,5-c]quinolin-4-amines: A key example is LUF6000 .[1]

  • 2,4-disubstituted quinolines: A key example is LUF6096 .[6]

These compounds have been shown to function as positive allosteric modulators (PAMs), enhancing the binding and/or efficacy of orthosteric agonists at the A3AR.[1]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and other A3AR allosteric modulators from various in vitro assays.

Table 1: Binding Affinity of this compound

CompoundReceptorKi (nM)
This compoundHuman A3AR17
Human A1AR14000

Data sourced from MedchemExpress.[4]

Table 2: Comparative Effects of Allosteric Modulators on Agonist ([125I]I-AB-MECA) Dissociation

Compound (at 30 µM)Effect on Dissociation Rate
This compoundSlowed dissociation
VUF5455Slowed dissociation

Data interpreted from a graphical representation in Fallot, L.B. (2022).[5]

Table 3: Comparative Efficacy of Allosteric Modulators in [35S]GTPγS Binding Assays

Modulator (at 1 µM)AgonistFold-Increase in Agonist PotencyEmax (% of control)
2-Cyclononyl-N-(3,4-dichlorophenyl) derivative (20)A3AR Agonist2242
2-(Heptan-4-yl)-N-(3,4-dichlorophenyl) derivative (2)A3AR Agonist-216
2-(hept-4-en-1-yl)-N-(3,4-dichlorophenyl) derivative (10)A3AR Agonist-241
2-(heptan-4-yl)-N-(4-iodophenyl) derivative (31)A3AR Agonist-223

Data sourced from Fallot, L.B. (2022).[7]

Table 4: Effects of LUF6000 and LUF6096 on Agonist Efficacy at Different A3AR Species Homologs ([35S]GTPγS Binding)

ModulatorSpeciesEffect on Agonist Efficacy
LUF6000Human, Dog, RabbitSubstantial enhancement
MouseWeak activity
LUF6096Human, Dog, RabbitSubstantial enhancement
MouseWeak activity

Data sourced from van der Klein, P. A., et al. (2018).[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and other A3AR allosteric modulators.

Radioligand Dissociation Binding Assay

This assay measures the rate at which a radiolabeled ligand dissociates from its receptor, and how allosteric modulators affect this rate.

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human A3AR are prepared.[6]

  • Incubation: Membranes are incubated with an agonist radioligand, such as [125I]I-AB-MECA, to allow for receptor binding to reach equilibrium.[8]

  • Initiation of Dissociation: Dissociation is initiated by the addition of a high concentration of a non-radiolabeled agonist (e.g., NECA) to prevent re-binding of the radioligand.[8]

  • Treatment: In parallel experiments, the allosteric modulator being tested is added at the same time as the non-radiolabeled agonist.

  • Sampling: At various time points, samples are taken and filtered to separate bound from free radioligand.[6]

  • Quantification: The amount of radioactivity remaining on the filters is measured using a gamma counter. The rate of dissociation is then calculated and compared between treated and untreated samples.[6]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR upon agonist binding, and how this is modulated by allosteric compounds.

  • Membrane Preparation: Cell membranes from cells expressing the A3AR are isolated.[8]

  • Pre-treatment: Membranes are pre-treated with the allosteric modulator for a specified period.[8]

  • Reaction Mix: The membranes are then incubated in a binding buffer containing [35S]GTPγS and varying concentrations of an A3AR agonist. To block endogenously expressed A2B receptors in cell lines like HEK293, antagonists like ZM-241385 and PSB-603 may be included.[8]

  • Incubation: The reaction is allowed to proceed for a set time to allow for G protein activation and binding of [35S]GTPγS.

  • Termination and Filtration: The reaction is stopped, and the mixture is filtered to separate bound from free [35S]GTPγS.

  • Quantification: The amount of radioactivity on the filters is determined by scintillation counting. Data is then analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist in the presence and absence of the modulator.

cAMP Functional Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of A3AR activation through Gi proteins.

  • Cell Culture: CHO cells stably expressing the human A3AR are used.[9]

  • Treatment: Cells are treated with the allosteric modulator and varying concentrations of an A3AR agonist.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit, such as a GloSensor cAMP assay.[10]

  • Data Analysis: The extent of cAMP inhibition is quantified and used to determine the potency and efficacy of the agonist with and without the modulator.

Signaling Pathways and Mechanisms of Action

The Adenosine A3 receptor primarily couples to Gi/o and Gq proteins.[11][12] Activation of the A3AR by an agonist, such as adenosine, initiates a cascade of intracellular events.

A3AR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Adenosine) A3AR Adenosine A3 Receptor (A3AR) Agonist->A3AR Binds to orthosteric site G_alpha_i Gαi A3AR->G_alpha_i Activates G_beta_gamma Gβγ A3AR->G_beta_gamma Releases MAPK MAPK Pathway A3AR->MAPK Activates PI3K_Akt PI3K/Akt Pathway A3AR->PI3K_Akt Activates PAM Positive Allosteric Modulator (PAM) PAM->A3AR Binds to allosteric site AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP ↓ cAMP IP3_DAG ↑ IP3 & DAG

Caption: Adenosine A3 Receptor signaling pathways.

Upon agonist binding, the A3AR undergoes a conformational change, leading to the activation of associated G proteins. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13] The Gβγ subunits can activate other effectors like phospholipase C (PLC).[13] The A3AR can also stimulate the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.[11]

Positive allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist binds.[1] This binding event induces a conformational change that can enhance the affinity and/or efficacy of the orthosteric agonist, thereby potentiating the downstream signaling response.[1]

The following diagram illustrates a generalized workflow for identifying and characterizing allosteric modulators.

Experimental_Workflow Screening Compound Library Screening PrimaryAssay Primary Assay: Radioligand Binding (e.g., [125I]I-AB-MECA) Screening->PrimaryAssay HitID Hit Identification: Modulation of Agonist Binding PrimaryAssay->HitID Identify hits FunctionalAssay Functional Assay: [35S]GTPγS Binding or cAMP Assay HitID->FunctionalAssay Confirm functional activity SAR Structure-Activity Relationship (SAR) Studies FunctionalAssay->SAR Characterize potency & efficacy LeadOpt Lead Optimization SAR->LeadOpt Refine chemical structure

Caption: Workflow for allosteric modulator discovery.

This workflow begins with screening a compound library to identify molecules that modulate the binding of a radiolabeled agonist to the A3AR. Hits are then subjected to functional assays to confirm their allosteric activity and characterize their effects on agonist potency and efficacy. Subsequent structure-activity relationship (SAR) studies guide the chemical optimization of lead compounds.

Conclusion

This compound, along with other allosteric modulators like LUF6000 and LUF6096, represents a valuable class of pharmacological tools for studying Adenosine A3 Receptor function. The comparative data presented here highlight the diverse pharmacological profiles that can be achieved through allosteric modulation. While this compound demonstrates both antagonistic and allosteric properties, compounds like LUF6000 act as positive allosteric modulators, enhancing agonist-mediated signaling. This distinction is critical for the design of future therapeutic agents targeting the A3AR. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field, facilitating further investigation and drug development efforts.

References

Unveiling the Molecular Handshake: Confirming VUF8430's Mechanism of Action at the Histamine H4 Receptor Through Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data to confirm the binding mechanism of the selective histamine (B1213489) H4 receptor (H4R) agonist, VUF8430. We delve into the pivotal role of site-directed mutagenesis in elucidating the molecular interactions that govern ligand binding and receptor activation.

The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a key player in inflammatory and immune responses, making it an attractive target for therapeutic intervention.[1][2][3] VUF8430 is a potent and selective non-imidazole agonist for the H4R.[4][5] Understanding its precise binding mechanism is crucial for the rational design of novel H4R-targeting therapeutics. Site-directed mutagenesis, a technique to introduce specific amino acid changes in a protein, serves as a powerful tool to dissect these molecular interactions.[6][7][8]

Comparative Analysis of Ligand Binding at Wild-Type and Mutant H4 Receptors

Site-directed mutagenesis studies have identified two key acidic residues within the transmembrane (TM) domains of the H4 receptor as critical for agonist binding: Aspartic acid 94 (Asp94 or D3.32) in TM3 and Glutamic acid 182 (Glu182 or E5.46) in TM5.[9][10][11] To confirm the binding mode of VUF8430, its affinity for the wild-type (WT) H4R was compared to its affinity for receptors where these key residues were mutated.

The following table summarizes the binding affinities (Ki) of histamine and VUF8430 for the wild-type human H4 receptor and two crucial mutants: D94N (Asp94 replaced by Asparagine) and E182Q (Glu182 replaced by Glutamine).

LigandReceptorKi (nM)Fold Change in Affinity vs. WT
Histamine Wild-Type hH4R25-
D94N Mutant>100,000>4000-fold decrease
E182Q Mutant>30,000>1200-fold decrease
VUF8430 Wild-Type hH4R31.6[5]-
D94N MutantNo binding detectedComplete loss
E182Q Mutant45~1.4-fold decrease

Data compiled from multiple sources. The significant decrease or complete loss of binding affinity for both ligands at the D94N mutant underscores the critical role of this residue in anchoring the primary amine group common to both histamine and VUF8430.[9][10] Interestingly, the E182Q mutation dramatically reduces the affinity of histamine, which interacts via its imidazole (B134444) ring, but has a minimal effect on the binding of the non-imidazole agonist VUF8430.[9] This differential effect provides strong evidence for the distinct binding modes of these two agonists within the H4R binding pocket.

Experimental Protocols

Site-Directed Mutagenesis of the Histamine H4 Receptor

This protocol outlines the generation of point mutations in the human H4 receptor cDNA using a PCR-based method.

1. Plasmid Template: A mammalian expression vector (e.g., pcDNA3.1) containing the full-length, tagged (e.g., FLAG-tag) human H4 receptor cDNA is used as the template.

2. Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the exception of the specific nucleotide change that will result in the desired amino acid substitution (e.g., GAC to AAC for D94N). Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

3. PCR Amplification:

  • Set up a PCR reaction containing the plasmid template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
  • Perform thermal cycling, typically consisting of an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The number of cycles is kept low to minimize the chance of secondary mutations.

4. Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.

5. Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

6. Plasmid Isolation and Sequencing: Plasmids are isolated from individual bacterial colonies, and the entire H4R gene is sequenced to confirm the desired mutation and the absence of any unintended mutations.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for the H4 receptor.

1. Membrane Preparation:

  • HEK293 cells are transiently transfected with the cDNA for either the wild-type or mutant H4 receptor.
  • After 48 hours, the cells are harvested, and the cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

2. Competitive Binding:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H4 receptor ligand (e.g., [³H]histamine) and varying concentrations of the unlabeled competitor compound (e.g., VUF8430).
  • Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

3. Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

5. Data Analysis: The data are analyzed using a non-linear regression to fit a one-site competition model. This allows for the determination of the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which the Ki (binding affinity) can be calculated using the Cheng-Prusoff equation.[12][13]

Visualizing the Molecular Logic

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

G cluster_0 Histamine H4 Receptor Signaling VUF8430 VUF8430 H4R H4 Receptor VUF8430->H4R G_protein Gi/o Protein H4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation MAPK MAPK Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Immune_Response Cellular Immune Response (e.g., Chemotaxis) cAMP->Immune_Response Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Ca_mobilization->Immune_Response MAPK->Immune_Response G cluster_1 Site-Directed Mutagenesis Workflow start H4R Plasmid (WT) pcr PCR with Mutagenic Primers start->pcr dpni DpnI Digestion (Remove Parental DNA) pcr->dpni transform Transformation into E. coli dpni->transform isolate Plasmid Isolation transform->isolate sequence DNA Sequencing (Confirmation) isolate->sequence end Mutant H4R Plasmid sequence->end G cluster_2 Logical Framework for Mechanism Confirmation hypothesis Hypothesis: VUF8430 binds to Asp94 and Glu182 in H4R mutagenesis Create Mutants: D94N & E182Q hypothesis->mutagenesis binding_assay Perform Radioligand Binding Assays mutagenesis->binding_assay observe_d94n Observation: Binding of VUF8430 to D94N is abolished binding_assay->observe_d94n observe_e182q Observation: Binding of VUF8430 to E182Q is maintained binding_assay->observe_e182q conclusion Conclusion: Asp94 is critical for VUF8430 binding. Glu182 is not a primary interaction site for VUF8430, unlike for histamine. observe_d94n->conclusion observe_e182q->conclusion

References

VUF8504: A Potent Antagonist at the Human Adenosine A3 Receptor Compared to the Endogenous Ligand Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data reveals that VUF8504 is a highly potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), exhibiting a significantly higher affinity for the receptor compared to its endogenous ligand, adenosine. This comparison guide provides a detailed overview of the efficacy of this compound, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

The adenosine A3 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathophysiological processes, making it a significant target for therapeutic intervention. Its primary endogenous agonist is the nucleoside adenosine. This compound has been identified as a competitive antagonist, meaning it binds to the same site as adenosine but does not activate the receptor, thereby blocking the effects of the endogenous ligand.

Comparative Efficacy Data

The efficacy of a ligand is often determined by its binding affinity (Ki) and its functional potency (EC50 for agonists or IC50 for antagonists). Available data indicates a stark contrast in the affinity of this compound and the functional potency of adenosine at the human A3AR.

CompoundLigand TypeParameterValue (Human A3AR)Citation
This compound AntagonistKi0.017 nM[1][2]
Adenosine Endogenous AgonistEC50 (cAMP inhibition)0.29 µM

Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. EC50 (half-maximal effective concentration) for an agonist is the concentration that produces 50% of the maximal possible effect. It is important to note that the Ki for this compound and the EC50 for adenosine are derived from different assay types (binding vs. functional), which should be considered when making direct comparisons.

Adenosine A3 Receptor Signaling Pathway

Activation of the A3AR by an agonist like adenosine typically leads to the coupling of Gi/o proteins. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

A3AR_Signaling cluster_membrane Cell Membrane A3AR Adenosine A3 Receptor (A3AR) G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Endogenous Ligand) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

A3AR Signaling Pathway

Experimental Protocols

The determination of the efficacy of compounds like this compound and adenosine relies on specific in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining Ki of this compound)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human adenosine A3 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human A3AR.

  • Radioligand: [³H]PSB-11 (a known A3AR antagonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR antagonist (e.g., 10 µM MRS1220).

  • This compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the cell membranes, the radioligand ([³H]PSB-11) at a concentration close to its Kd, and varying concentrations of this compound.

  • To determine non-specific binding, a parallel set of reactions is prepared containing the cell membranes, radioligand, and a saturating concentration of the non-radiolabeled antagonist.

  • Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining EC50 of Adenosine and IC50 of this compound)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the A3AR signaling pathway.

Objective: To determine the potency of adenosine in inhibiting cAMP production (EC50) and the potency of this compound in antagonizing this effect (IC50).

Materials:

  • CHO-K1 cells stably expressing the human A3AR.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Adenosine at various concentrations.

  • This compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer.

Procedure:

  • Seed the CHO-K1-hA3AR cells in a multi-well plate and grow to a suitable confluency.

  • To determine the EC50 of adenosine:

    • Pre-incubate the cells with various concentrations of adenosine.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the adenosine concentration to determine the EC50.

  • To determine the IC50 of this compound:

    • Pre-incubate the cells with various concentrations of this compound.

    • Add a fixed concentration of adenosine (typically its EC80) to stimulate the receptor.

    • Stimulate the cells with a fixed concentration of forskolin.

    • Lyse the cells and measure the intracellular cAMP levels.

    • Plot the percentage of inhibition of the adenosine-mediated effect against the logarithm of the this compound concentration to determine the IC50.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the antagonist properties of this compound.

Antagonist_Characterization_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki of this compound) start->binding_assay functional_assay cAMP Functional Assay start->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis agonist_ec50 Determine EC50 of Adenosine functional_assay->agonist_ec50 antagonist_ic50 Determine IC50 of this compound agonist_ec50->antagonist_ic50 schild_analysis Schild Analysis (Determine pA2 of this compound) antagonist_ic50->schild_analysis schild_analysis->data_analysis end End data_analysis->end

Antagonist Characterization Workflow

Conclusion

The available data strongly supports the classification of this compound as a highly potent and selective antagonist of the human adenosine A3 receptor. Its nanomolar affinity is in stark contrast to the micromolar potency of the endogenous agonist, adenosine. This significant difference in efficacy highlights the potential of this compound as a valuable research tool for probing the function of the A3AR and as a lead compound for the development of novel therapeutics targeting this receptor. Further studies employing functional assays to directly compare the antagonistic potency of this compound against adenosine are warranted to provide a more complete picture of their interaction at the A3AR.

References

Independent Validation of VUF8504 Binding Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for the independent validation of the binding sites of VUF8504, a potent ligand targeting the histamine (B1213489) H4 receptor (H4R). By presenting a comparative analysis of key experimental techniques, this document aims to equip researchers with the necessary tools to confirm the molecular interactions and functional effects of this compound and similar compounds. The guide includes detailed experimental protocols, comparative data from well-characterized H4R ligands, and visual workflows to facilitate experimental design and data interpretation.

Introduction to this compound and Histamine H4 Receptor

This compound is a chemical probe with high affinity for the histamine H4 receptor, a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells. The H4R is a key player in inflammatory and immune responses, making it an attractive target for the development of novel therapeutics for allergic and inflammatory diseases. Independent validation of the binding site of ligands like this compound is a critical step in drug discovery to ensure target engagement, selectivity, and to understand the molecular basis of its pharmacological activity.

Comparative Analysis of Binding Site Validation Methods

Several orthogonal experimental approaches can be employed to validate the binding site of this compound. Each method provides unique insights into the ligand-receptor interaction, from direct binding affinity to the functional consequences of receptor engagement.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard technique to quantify the affinity of a ligand for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. An unlabeled ligand, such as this compound, is then used to compete with the radioligand for binding.

Comparative Data for H4R Ligands

The following table summarizes the binding affinities (pKi) of known H4R ligands at all four human histamine receptor subtypes. A higher pKi value indicates a higher binding affinity. This data provides a benchmark for the expected selectivity profile of a potent H4R ligand.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4RSelectivity for hH4R
VUF10148 5.8< 5.06.48.1High
JNJ 7777120 < 5.5< 5.5< 5.58.8Very High
Thioperamide < 5.0< 5.08.48.1Dual H3/H4
VUF8430 < 4.0~5.0HighHighHigh

Data for VUF10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[1] Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.[1] Data for VUF8430 is based on its characterization as a potent H4R agonist with high affinity.[2]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to identify specific amino acid residues within the receptor that are critical for ligand binding. By mutating these residues and observing the effect on ligand affinity, the precise binding pocket can be mapped. For the H4R, key residues for histamine and other agonists have been identified.[3]

Key H4R Binding Site Residues

Residue (Ballesteros-Weinstein Numbering)LocationInteraction with Histamine
Asp94 (3.32)Transmembrane Domain 3 (TM3)Forms an ionic interaction with the primary amine of histamine.[2][4]
Glu182 (5.46)Transmembrane Domain 5 (TM5)Interacts with the imidazole (B134444) ring of histamine.[2][4]
Functional Assays

Functional assays measure the cellular response following ligand binding and receptor activation or inhibition. These assays provide a physiological validation of the ligand-receptor interaction. For H4R, common functional assays include chemotaxis assays and reporter gene assays.

Comparison of Functional Assay Readouts

Assay TypePrincipleTypical ReadoutRelevance to this compound
Chemotaxis Assay Measures the directed migration of immune cells (e.g., mast cells, eosinophils) towards a chemoattractant. H4R activation is a potent chemoattractant signal.Increased cell migrationConfirms this compound's ability to act as an agonist or antagonist of H4R-mediated cell migration.
Reporter Gene Assay Measures the activity of a downstream signaling pathway (e.g., cAMP-responsive element - CRE) upon receptor activation.Changes in reporter gene expression (e.g., luciferase, β-galactosidase)Quantifies the potency and efficacy of this compound as an H4R agonist or inverse agonist.
Gastric Acid Secretion In vivo assay in anesthetized rats to measure gastric acid secretion mediated by H2 receptors.Increased gastric acid outputUsed as a counter-screen to assess the selectivity of H4R ligands against the H2 receptor.[2]

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human histamine H4 receptor.

Materials:

  • HEK293T cells stably expressing the human H4R

  • Cell culture medium (DMEM with 10% FBS)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand: [3H]histamine

  • Non-specific binding control: unlabeled histamine (10 µM)

  • Test compound: this compound (in various concentrations)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293T-hH4R cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of [3H]histamine.

    • Add increasing concentrations of this compound to the wells.

    • For non-specific binding, add 10 µM of unlabeled histamine.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Site-Directed Mutagenesis Protocol

Objective: To confirm the interaction of this compound with key residues in the H4R binding pocket.

Materials:

  • Plasmid DNA containing the wild-type human H4R sequence

  • Mutagenic primers for the target residue (e.g., D94A, E182A)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Protocol:

  • Primer Design: Design forward and reverse primers containing the desired mutation in the center, with 10-15 bases of correct sequence on both sides.

  • Mutagenesis PCR:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR with an appropriate number of cycles (typically 12-18) to amplify the mutated plasmid.

  • DpnI Digestion:

    • Add DpnI enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification and Functional Assay:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation.

    • Transfect the mutated H4R plasmid into HEK293T cells and perform radioligand binding assays with this compound as described above to determine any change in binding affinity.

Schild Analysis for Competitive Antagonism

Objective: To determine if this compound acts as a competitive antagonist at the H4R and to calculate its pA2 value (a measure of antagonist potency).

Materials:

  • A stable cell line expressing the H4R

  • An H4R agonist (e.g., histamine)

  • The antagonist to be tested (this compound)

  • A functional assay system (e.g., reporter gene assay)

Protocol:

  • Agonist Dose-Response Curve:

    • Generate a dose-response curve for the H4R agonist in the absence of the antagonist.

    • Determine the EC50 value of the agonist.

  • Agonist Dose-Response Curves in the Presence of Antagonist:

    • Generate a series of agonist dose-response curves, each in the presence of a different, fixed concentration of this compound.

    • Observe the rightward shift of the dose-response curves.

  • Schild Plot Construction:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

  • Data Analysis:

    • Perform a linear regression on the Schild plot.

    • If the slope of the line is not significantly different from 1, it indicates competitive antagonism.[5][6]

    • The x-intercept of the regression line is equal to the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[5]

Photoaffinity Labeling

Objective: To covalently label the this compound binding site for subsequent identification by mass spectrometry.

Materials:

  • A photoactivatable derivative of this compound (containing a photoreactive group like a diazirine or benzophenone).

  • H4R-expressing cells or membranes.

  • UV light source (e.g., 365 nm).

  • SDS-PAGE and Western blotting reagents.

  • Mass spectrometer.

Protocol:

  • Probe Incubation: Incubate the H4R-expressing membranes with the photoactivatable this compound probe in the dark. A parallel incubation with an excess of non-photoreactive this compound can be performed as a competition control.

  • Photocrosslinking: Expose the samples to UV light to activate the photoreactive group, leading to covalent bond formation with nearby amino acid residues in the binding pocket.

  • Protein Separation and Detection:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled H4R by autoradiography (if the probe is radiolabeled) or by Western blotting using an antibody against H4R or a tag on the probe.

  • Binding Site Identification:

    • Excise the labeled protein band from the gel.

    • Digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by mass spectrometry to identify the peptide(s) covalently modified by the this compound probe.

Visualizing Experimental Workflows and Pathways

experimental_workflow Overall Workflow for this compound Binding Site Validation cluster_binding Binding Affinity cluster_site Binding Site Identification cluster_function Functional Validation cluster_selectivity Selectivity Profile radioligand Radioligand Binding Assay competition Competition with [3H]histamine radioligand->competition mutagenesis Site-Directed Mutagenesis radioligand->mutagenesis photoaffinity Photoaffinity Labeling functional_assays Functional Assays mutagenesis->functional_assays chemotaxis Chemotaxis Assay functional_assays->chemotaxis reporter Reporter Gene Assay functional_assays->reporter selectivity Selectivity Screening functional_assays->selectivity h1_h2_h3 Binding at H1, H2, H3 Receptors selectivity->h1_h2_h3

Caption: Workflow for this compound binding site validation.

h4r_signaling_pathway Histamine H4 Receptor Signaling Pathway This compound This compound (Agonist) H4R Histamine H4 Receptor This compound->H4R Gi Gi/o Protein H4R->Gi AC Adenylyl Cyclase Gi->AC PLC PLCβ Gi->PLC ERK MAPK/ERK Pathway Gi->ERK cAMP ↓ cAMP AC->cAMP Chemotaxis Cellular Responses (e.g., Chemotaxis) cAMP->Chemotaxis IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Ca2->Chemotaxis ERK->Chemotaxis

Caption: H4R signaling cascade upon agonist binding.

Conclusion

The independent validation of this compound's binding site is a multifaceted process that requires the integration of biochemical, molecular, and functional data. By employing the methodologies outlined in this guide, researchers can rigorously characterize the interaction of this compound with the histamine H4 receptor, thereby providing a solid foundation for its use as a pharmacological tool and for the development of novel H4R-targeted therapeutics. The comparative data and detailed protocols provided herein serve as a valuable resource for designing and executing these critical validation studies.

References

VUF8504: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Quantitative Data

The following tables summarize the key quantitative data for VUF8504's in vitro activity and provide a predictive framework for its potential in vivo efficacy.

Table 1: In Vitro Profile of this compound

ParameterSpeciesValueAssay Type
Binding Affinity (Ki) Human17 nMRadioligand Competition Binding
Functional Activity -AntagonistcAMP Accumulation Assay

Table 2: Predicted In Vivo Effects of this compound (based on A3AR Antagonist Pharmacology)

Therapeutic AreaAnimal ModelPredicted Effect of this compoundKey Outcome Measures
Inflammation Carrageenan-induced paw edema (Rat/Mouse)Reduction in paw volumePaw volume, myeloperoxidase (MPO) activity, cytokine levels (e.g., TNF-α, IL-1β)
Neuropathic Pain Chronic Constriction Injury (CCI) of the sciatic nerve (Rat)Attenuation of mechanical allodynia and thermal hyperalgesiaVon Frey filament test, Hargreaves test
Cancer Xenograft tumor models (Mouse)Inhibition of tumor growth, potentiation of chemotherapyTumor volume, apoptosis markers (e.g., cleaved caspase-3), angiogenesis markers (e.g., CD31)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Experimental Protocols

1. Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human adenosine (B11128) A3 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine A3 receptor (e.g., CHO-K1 or HEK293 cells).

    • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing MgCl2 and adenosine deaminase, is used.

    • Competition Reaction: A fixed concentration of a radiolabeled A3AR antagonist (e.g., [³H]PSB-11) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Assay

  • Objective: To determine the functional antagonist activity of this compound at the adenosine A3 receptor.

  • Methodology:

    • Cell Culture: Cells expressing the human A3AR are cultured to an appropriate density.

    • Pre-treatment: Cells are pre-incubated with various concentrations of this compound.

    • Stimulation: The cells are then stimulated with a known A3AR agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Adenylyl cyclase is typically activated with forskolin (B1673556) to induce a measurable cAMP signal that can be inhibited by the A3AR agonist.

    • Lysis: After incubation, the cells are lysed to release intracellular cAMP.

    • cAMP Measurement: The concentration of cAMP is quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The data is plotted as a concentration-response curve to determine the potency of this compound as an antagonist.

Predicted In Vivo Experimental Protocols

1. Carrageenan-Induced Paw Edema Model (Inflammation)

  • Objective: To evaluate the anti-inflammatory effects of this compound.

  • Methodology:

    • Animals: Male Wistar rats or Swiss albino mice are used.

    • Treatment: Animals are pre-treated with this compound (administered orally or intraperitoneally) or vehicle.

    • Induction of Edema: A sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw.

    • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-1β) using ELISA.

2. Chronic Constriction Injury (CCI) Model (Neuropathic Pain)

  • Objective: To assess the analgesic effects of this compound on neuropathic pain.

  • Methodology:

    • Animals: Male Sprague-Dawley rats are used.

    • Surgical Procedure: The sciatic nerve is loosely ligated with chromic gut sutures to induce a chronic constriction injury.

    • Treatment: After a post-operative recovery period and confirmation of pain development, animals are treated with this compound or vehicle.

    • Behavioral Testing:

      • Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments is measured.

      • Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is determined using the Hargreaves test.

    • Testing Schedule: Behavioral tests are conducted before and at multiple time points after drug administration.

Signaling Pathways and Experimental Workflows

Adenosine A3 Receptor Signaling Pathway

The primary signaling pathway of the adenosine A3 receptor involves its coupling to inhibitory G proteins (Gi/o). Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this pathway by preventing agonist binding to the receptor.

A3AR_Signaling Agonist Adenosine Agonist A3AR Adenosine A3 Receptor Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Adenosine A3 Receptor signaling pathway.

In Vitro Experimental Workflow for this compound Characterization

The following diagram illustrates the typical workflow for characterizing the in vitro properties of this compound.

In_Vitro_Workflow start Start receptor_prep Prepare Membranes from hA3AR-expressing Cells start->receptor_prep cell_culture Culture hA3AR- expressing Cells start->cell_culture binding_assay Radioligand Binding Assay (Competition with [3H]PSB-11) receptor_prep->binding_assay ki_calc Calculate Ki Value binding_assay->ki_calc end End ki_calc->end camp_assay cAMP Accumulation Assay (Antagonism of NECA) cell_culture->camp_assay antagonist_potency Determine Antagonist Potency camp_assay->antagonist_potency antagonist_potency->end

Caption: In vitro characterization workflow for this compound.

Predicted In Vivo Experimental Workflow (Inflammation Model)

This diagram outlines a potential workflow for evaluating the in vivo anti-inflammatory effects of this compound.

In_Vivo_Workflow start Start animal_acclimation Acclimate Rats/Mice start->animal_acclimation drug_admin Administer this compound or Vehicle animal_acclimation->drug_admin edema_induction Induce Paw Edema (Carrageenan Injection) drug_admin->edema_induction paw_measurement Measure Paw Volume (Plethysmometer) edema_induction->paw_measurement tissue_collection Collect Paw Tissue paw_measurement->tissue_collection biochemical_analysis Biochemical Analysis (MPO, Cytokines) tissue_collection->biochemical_analysis end End biochemical_analysis->end

VUF8504 Versus Orthosteric Ligands for the A3 Adenosine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VUF8504 and traditional orthosteric ligands targeting the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a range of physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the rational selection of research tools and potential therapeutic agents.

Introduction: Targeting the A3 Adenosine Receptor

The A3 adenosine receptor (A3AR) is a member of the P1 family of purinergic receptors and is activated by the endogenous nucleoside adenosine. Upon activation, the A3AR primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gαq, stimulating phospholipase C and leading to the mobilization of intracellular calcium. This signaling versatility makes the A3AR an attractive target for therapeutic intervention in various diseases.

Ligands targeting the A3AR can be broadly categorized into two classes:

  • Orthosteric Ligands: These compounds, which include both agonists and antagonists, bind to the same site as the endogenous ligand, adenosine. Their effects are typically competitive in nature.

  • Allosteric Modulators: These molecules bind to a topographically distinct site on the receptor, inducing a conformational change that can modulate the binding and/or efficacy of orthosteric ligands. This compound has been described as a potent antagonist, and its mechanism may involve allosteric modulation, although it is most prominently characterized by its high-affinity binding.

This guide will focus on a direct comparison of the potent A3AR antagonist, this compound, with a selection of well-characterized orthosteric agonists and antagonists.

Quantitative Comparison of Ligand Performance

The following tables summarize the binding affinities and functional potencies of this compound and a range of orthosteric ligands for the human A3 adenosine receptor.

Table 1: A3AR Antagonists - Binding Affinity and Functional Potency
CompoundTypeBinding Affinity (Ki, nM)Functional Potency (pA2 / IC50, nM)
This compound Antagonist0.017 [1][2]Data not available
MRS1220Orthosteric Antagonist0.65[3][4]pA2 = 8.77 (K_B_ = 1.7 nM)[4][5]
MRS1191Orthosteric Antagonist31[4]pA2 = 7.04 (K_B_ = 92 nM)[5]
MRS1523Orthosteric Antagonist43.9784 nM (IC50)
K18Orthosteric Antagonist890pA2 = 6.70
VUF5574AntagonistData not availableUsed at 10 µM to antagonize agonist effects

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 2: A3AR Agonists - Binding Affinity and Functional Potency
CompoundTypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
NECAOrthosteric Agonist6.2pEC50 = 8.57 (cAMP)
IB-MECAOrthosteric Agonist~1.81.88 x 10-5 M (Gi/Go Activation), 0.82 µM (cAMP)
Cl-IB-MECAOrthosteric Agonist~1.432.28 (A3AR activation)
R-PIAOrthosteric AgonistData not availableData not available
CPAOrthosteric AgonistData not availableData not available

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a ligand for its receptor.

  • Objective: To measure the binding affinity of this compound and orthosteric ligands to the A3AR.

  • General Protocol:

    • Membrane Preparation: Membranes from cells stably expressing the human A3AR (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

    • Incubation: A fixed concentration of a radiolabeled A3AR ligand (e.g., [¹²⁵I]I-AB-MECA) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound or an orthosteric ligand).

    • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

cAMP assays are functional assays that measure the ability of a ligand to modulate the production of cyclic AMP, a key second messenger in A3AR signaling.

  • Objective: To determine the functional potency of A3AR agonists (EC50) and antagonists (pA2 or IC50).

  • General Protocol:

    • Cell Culture: Cells stably expressing the human A3AR are cultured to an appropriate density.

    • Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For antagonist testing, cells are pre-incubated with the antagonist before the addition of an agonist.

    • Adenylyl Cyclase Activation: Adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.

    • Ligand Treatment: Cells are treated with varying concentrations of an A3AR agonist to measure its inhibitory effect on forskolin-stimulated cAMP production. For antagonist characterization, a fixed concentration of agonist is co-incubated with varying concentrations of the antagonist.

    • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive enzyme immunoassays (EIA) or bioluminescence-based assays (e.g., GloSensor).

    • Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of cAMP production) is determined. For antagonists, the pA2 value is determined by Schild analysis, which involves measuring the rightward shift of the agonist dose-response curve at different antagonist concentrations.

β-Arrestin Recruitment Assays

β-arrestin recruitment assays measure the interaction of β-arrestin with the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.

  • Objective: To assess the ability of ligands to promote or inhibit the recruitment of β-arrestin to the A3AR.

  • General Protocol:

    • Assay Principle: These assays often utilize enzyme fragment complementation (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET) technologies. In the PathHunter assay, the A3AR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced receptor activation brings the two fragments into proximity, reconstituting a functional enzyme that generates a chemiluminescent signal.

    • Cell Lines: Engineered cell lines co-expressing the tagged A3AR and β-arrestin are used.

    • Ligand Treatment: Cells are treated with varying concentrations of the test ligand (agonist or antagonist).

    • Signal Detection: The luminescent or BRET signal is measured using a plate reader.

    • Data Analysis: For agonists, the EC50 for β-arrestin recruitment is determined. For antagonists, the IC50 for inhibition of agonist-induced recruitment is calculated.

Visualizing A3AR Signaling and Ligand Interaction

The following diagrams, generated using the DOT language, illustrate key A3AR signaling pathways and the conceptual difference between orthosteric and allosteric ligand binding.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein Activates beta_arrestin β-Arrestin A3R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca2_release Ca2+ Release IP3->Ca2_release Induces Orthosteric_Agonist Orthosteric Agonist Orthosteric_Agonist->A3R Activates Orthosteric_Antagonist Orthosteric Antagonist Orthosteric_Antagonist->A3R Blocks

Caption: A3 Adenosine Receptor Signaling Pathways.

Ligand_Binding_Mechanisms cluster_orthosteric Orthosteric Ligand Interaction cluster_allosteric This compound (as a potential Allosteric Modulator) Receptor_Ortho Orthosteric Site A3 Receptor Orthosteric_Ligand Orthosteric Ligand (Agonist or Antagonist) Orthosteric_Ligand->Receptor_Ortho:ortho Binds competitively Receptor_Allo Orthosteric Site Allosteric Site A3 Receptor This compound This compound This compound->Receptor_Allo:allo Binds non-competitively Orthosteric_Agonist Orthosteric Agonist Orthosteric_Agonist->Receptor_Allo:ortho Binding is modulated

Caption: Orthosteric vs. Allosteric Ligand Binding.

Discussion and Conclusion

This guide provides a comparative overview of this compound and orthosteric ligands for the A3 adenosine receptor.

This compound stands out for its exceptionally high binding affinity (Ki = 0.017 nM) for the human A3AR, indicating it is a very potent ligand. While it is classified as an antagonist, the lack of publicly available functional data, such as a pA2 value from a Schild analysis, makes a direct comparison of its antagonist potency with other well-characterized orthosteric antagonists challenging. Its mechanism of action, whether through direct competitive antagonism at the orthosteric site or via negative allosteric modulation, warrants further investigation.

Orthosteric ligands , both agonists and antagonists, have been extensively studied, and a wealth of quantitative data on their binding and functional properties is available. These compounds have been instrumental in elucidating the physiological and pathological roles of the A3AR. Orthosteric antagonists like MRS1220 demonstrate high potency in both binding and functional assays.

For researchers, the choice between this compound and an orthosteric ligand will depend on the specific experimental goals:

  • For studies requiring a high-affinity antagonist where the primary outcome is receptor occupancy, this compound is an excellent candidate.

  • For functional studies requiring a well-characterized competitive antagonist with a known pA2 value to quantify agonist responses, established orthosteric antagonists like MRS1220 are more suitable at present.

References

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: A Procedural Guide for VUF8504

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In such instances, a standardized, safety-first approach is essential. Researchers, scientists, and drug development professionals should adhere to the following procedural steps to manage the disposal of uncharacterized or novel chemical waste.

Step-by-Step Disposal Procedure for Novel or Uncharacterized Compounds Like VUF8504

When a Safety Data Sheet (SDS) or other explicit disposal guidance is unavailable, the chemical must be treated as hazardous waste.[1][2] The following workflow ensures that the disposal process is handled safely and in accordance with regulatory standards.

Phase 1: Initial Assessment and Containment
  • Treat as Hazardous : Assume any compound with unknown toxicity or disposal protocol is hazardous.[1][3]

  • Proper Containment : Collect the waste in a chemically compatible, leak-proof container with a secure screw cap.[1][4] Ensure the container is in good condition and appropriate for the type of waste (e.g., solid, liquid).

  • Leave Headroom : Do not fill the container completely; leave at least one inch of headroom to allow for expansion.[1]

Phase 2: Labeling and Information Gathering
  • Label Immediately : As soon as the first drop of waste enters the container, clearly label it with "Hazardous Waste" and the full chemical name, "this compound".[1][5] If the compound is in a solution, list all components and their estimated percentages.

  • Compile Available Data : Gather all known information about the compound. This includes its chemical structure, any known reactive properties, the solvent system it is in, and the process that generated it. This information is crucial for your institution's safety office to make an informed decision.

Phase 3: Segregation and Storage
  • Segregate Waste : Store this compound waste separately from other chemical waste streams to prevent unknown reactions.[5][6] Incompatible wastes should never be mixed.[4]

  • Store Safely : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be at or near the point of generation. The container should be kept in secondary containment to prevent spills.[4]

Phase 4: Disposal and Record Keeping
  • Contact Environmental Health and Safety (EHS) : Do not attempt to dispose of this material down the drain or in regular trash.[3][7] Contact your institution's EHS department to request a hazardous waste pickup.[1] Provide them with all the information you compiled in Phase 2.

  • Follow Institutional Protocols : Adhere strictly to the procedures and timelines provided by your EHS department for waste removal.[1]

  • Maintain Logs : Keep a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is good laboratory practice and may be required for regulatory compliance.[1]

Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a conservative approach to Personal Protective Equipment (PPE) is mandatory when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against potential splashes of a substance with unknown properties.[3][8]
Skin Protection - Gloves : Nitrile or neoprene gloves (double-gloving may be advisable).- Lab Coat : Chemical-resistant lab coat.- Footwear : Closed-toe, chemical-resistant shoes.Prevents skin contact with a substance of unknown toxicity and corrosivity.[3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary depending on the handling procedure.All handling of this compound and its waste should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[3][8]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Treat this compound as Hazardous Waste B Use a Labeled, Leak-Proof Container A->B C Add Waste to Container in a Fume Hood B->C D Segregate from Other Waste Streams C->D Securely Cap Container E Store in Secondary Containment D->E F Keep in Designated Satellite Accumulation Area E->F G Compile All Known Information F->G When Ready for Disposal H Contact Environmental Health & Safety (EHS) G->H I Follow EHS Instructions for Pickup H->I J Maintain Detailed Disposal Records I->J

References

Essential Safety and Handling Protocols for VUF8504

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the handling and disposal of VUF8504, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a conservative approach to personal protective equipment is mandatory to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Specifications & Rationale
Eye/Face Protection Safety Goggles & Face ShieldGoggles should be chemical splash-proof.[2] A face shield provides an additional layer of protection against splashes and aerosols.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for many laboratory chemicals.[3] Consider double-gloving. The breakthrough time of the glove material should be considered for prolonged tasks.
Body Protection Laboratory Coat & Chemical-Resistant ApronA fully buttoned lab coat should be worn at all times. A chemical-resistant apron provides additional protection against spills. For larger quantities, chemical-resistant coveralls may be appropriate.[4]
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used after a proper risk assessment and fit testing.
Foot Protection Closed-Toed ShoesShoes should fully cover the feet to protect against spills.

Operational Plan: Safe Handling of this compound

A systematic approach is crucial for safely handling this compound. The following step-by-step plan outlines the key stages of the handling process.

1. Preparation:

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area within a laboratory.
  • Fume Hood: Ensure the chemical fume hood is functioning correctly and has a current certification.
  • Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area.
  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent the dispersion of dust.
  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
  • Avoid Contamination: Use dedicated spatulas and glassware. Do not return unused material to the original container.

3. Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is critical to protect personnel and the environment.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, labeled, and sealed hazardous waste container.
  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
  • Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area.
  • Arrange for waste pickup and disposal through your institution's environmental health and safety department, following all local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

VUF8504_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Gather Required PPE prep_risk->prep_ppe prep_materials Assemble Materials in Fume Hood prep_ppe->prep_materials prep_emergency Verify Emergency Equipment prep_materials->prep_emergency handle_don_ppe Don All PPE prep_emergency->handle_don_ppe handle_weigh Weigh/Measure this compound handle_don_ppe->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate disposal_segregate Segregate Waste (Solid, Liquid) handle_experiment->disposal_segregate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Satellite Accumulation Area disposal_label->disposal_store disposal_request Request EH&S Pickup disposal_store->disposal_request

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.